molecular formula C7H5F3INO B1413104 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine CAS No. 1806377-35-4

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine

Cat. No.: B1413104
CAS No.: 1806377-35-4
M. Wt: 303.02 g/mol
InChI Key: USUMDARLTYIQMU-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H5F3INO and its molecular weight is 303.02 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-iodo-5-methoxy-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-5-3-12-6(11)2-4(5)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUMDARLTYIQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Incorporation of Trifluoromethylated Pyridine Scaffolds in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Trifluoromethyl Group as a "Super-Substituent" in Pyridine Chemistry

In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance biological and physicochemical properties is a cornerstone of successful drug design.[1][2][3] Among the vast arsenal of chemical motifs, the pyridine ring stands out as a privileged heterocycle, ubiquitous in a significant number of approved pharmaceuticals.[4][5] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive core for interacting with biological targets. However, the true potential of this scaffold is often unlocked through judicious substitution. The introduction of a trifluoromethyl (CF3) group onto the pyridine ring has emerged as a particularly powerful strategy, creating a class of building blocks with profound implications for drug discovery.[4][5]

The CF3 group is far more than a simple sterically bulky analogue of a methyl group. Its intense electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability dramatically alter the character of the parent pyridine ring.[1][6][7] This transformation can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile, often turning a moderately active compound into a viable drug candidate.[1][4][7] This guide provides an in-depth technical overview of trifluoromethylated pyridine building blocks, from their fundamental impact on molecular properties to their synthesis and application in the development of next-generation therapeutics.

Part 1: Impact of Trifluoromethylation on Pyridine's Physicochemical and Pharmacokinetic Properties

The decision to incorporate a CF3 group is driven by the predictable and advantageous changes it imparts to the pyridine core. These modifications are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Lipophilicity and Membrane Permeability

The CF3 group is highly lipophilic, a property that can significantly enhance a drug's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[1][6][8] The Hansch parameter (π), a measure of a substituent's contribution to lipophilicity, for a CF3 group is approximately +0.88.[7] This increased lipophilicity can improve a compound's solubility in lipid bilayers, facilitating passive diffusion across the gut wall and entry into target cells.[1] For instance, in the development of drugs targeting the central nervous system, the enhanced lipophilicity imparted by a CF3 group can be crucial for crossing the blood-brain barrier.[9]

Metabolic Stability

One of the most significant advantages of the CF3 group is its exceptional metabolic stability.[1][7] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[1][7] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance. By replacing a metabolically vulnerable methyl or hydrogen on the pyridine ring with a CF3 group, chemists can block a key site of metabolism, thereby increasing the drug's half-life and duration of action.[6]

Modulation of Basicity (pKa)

The pyridine nitrogen atom is basic, and its pKa can significantly influence a drug's solubility, receptor binding, and off-target effects. The strongly electron-withdrawing CF3 group substantially reduces the electron density on the pyridine ring, thereby decreasing the basicity of the nitrogen atom. This can be a crucial tool for fine-tuning a molecule's ionization state at physiological pH. For example, reducing basicity can prevent unwanted sequestration in acidic lysosomes or mitigate interactions with targets like the hERG ion channel, a common source of cardiotoxicity.

CompoundpKaLogP (Calculated)Notes
Pyridine5.250.65Parent heterocycle.
2-(Trifluoromethyl)pyridine~ -0.3~ 1.7Drastic reduction in basicity due to proximity of CF3 group.
3-(Trifluoromethyl)pyridine2.84[10]~ 1.7Significant reduction in basicity.[10]
4-(Trifluoromethyl)pyridine1.7[11]~ 1.7[11]Strongest pKa reduction among isomers due to direct resonance effect.

Data compiled from various sources, calculated LogP values are estimates.

Binding Interactions

The electronic and steric properties of the CF3 group can lead to enhanced binding affinity with target proteins. The high electronegativity of the fluorine atoms can create favorable electrostatic and hydrogen bonding interactions with receptor sites.[2][7] Furthermore, the CF3 group can act as a bioisostere for other groups, like chlorine, due to its similar steric bulk, allowing it to occupy binding pockets effectively.[1][7]

Part 2: Synthetic Strategies for Trifluoromethylated Pyridines

The accessibility of trifluoromethylated pyridine building blocks is crucial for their widespread use. Several synthetic strategies have been developed, which can be broadly categorized into two main approaches: "building up" from CF3-containing precursors and "direct trifluoromethylation" of a pre-formed pyridine ring.

G cluster_0 Synthetic Approaches A Building-Up Strategy (Pyridine Ring Construction) C CF3-containing carbonyls, enamines, or ynones A->C Cyclocondensation B Direct Trifluoromethylation D Togni's Reagent, CF3I, Langlois' Reagent (CF3SO2Na) B->D Radical Trifluoromethylation E TMS-CF3 (Ruppert-Prakash Reagent) B->E Nucleophilic Trifluoromethylation F Umemoto's Reagent B->F Electrophilic Trifluoromethylation

Caption: Overview of major synthetic strategies for trifluoromethylated pyridines.

Building-Up Strategy: Pyridine Ring Construction

This classical approach involves constructing the pyridine ring from acyclic precursors that already contain the trifluoromethyl group. This method offers excellent control over regiochemistry.[5]

  • Cyclocondensation Reactions: These methods assemble the pyridine ring from smaller, fluorinated building blocks.[12] For example, trifluoromethyl-β-diketones or related synthons can undergo condensation with enamines or ammonia sources to form the pyridine core.[13] The Bohlmann–Rahtz heteroannulation, which uses trifluoromethyl-α,β-ynones and β-enamino esters, is another powerful method for creating highly substituted trifluoromethylpyridines.[13]

Direct Trifluoromethylation of Pyridine Derivatives

Direct C-H trifluoromethylation is an increasingly popular and atom-economical approach. These methods often rely on the generation of a trifluoromethyl radical (•CF3), which then adds to the pyridine ring.

  • Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized the field, enabling the generation of •CF3 radicals from inexpensive and readily available sources like trifluoroacetic acid (TFA) or sodium triflinate (Langlois' reagent) under mild conditions.[14][15][16] These reactions are often highly efficient and tolerate a wide range of functional groups.[14][16]

  • Minisci-Type Reactions: This classic method involves the generation of a •CF3 radical (e.g., from CF3I or TFA) which then undergoes a regioselective addition to a protonated pyridine ring, favoring the C2 and C4 positions.

  • Copper-Mediated Trifluoromethylation: Trifluoromethyl copper ("CF3Cu") species can be used to trifluoromethylate halo-pyridines (typically iodo- or bromo-pyridines) through a cross-coupling mechanism.[5]

Part 3: Key Coupling Reactions for Drug Discovery

Once the trifluoromethylated pyridine building block is synthesized, it must be incorporated into the larger drug molecule. Palladium-catalyzed cross-coupling reactions are the workhorses of this process.

Suzuki_Cycle pd0 Pd(0)L2 ox_add Oxidative Addition pd0->ox_add pd_intermediate R1-Pd(II)L2-X ox_add->pd_intermediate transmetal Transmetalation pd_intermediate->transmetal pd_intermediate2 R1-Pd(II)L2-R2 transmetal->pd_intermediate2 red_elim Reductive Elimination pd_intermediate2->red_elim red_elim->pd0 Catalyst Regeneration product R1-R2 red_elim->product r1x CF3-Py-X r1x->ox_add r2b Ar-B(OR)2 r2b->transmetal base Base base->transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki coupling is one of the most versatile methods for forming C-C bonds, pairing a halo-trifluoromethylpyridine with an organoboron reagent (e.g., a boronic acid or ester).[17][18] The electron-deficient nature of the trifluoromethylated pyridine ring often makes the halo-substituted positions (especially C2 and C4) highly reactive towards the oxidative addition step in the catalytic cycle.[17] This reaction is widely used due to its functional group tolerance and the commercial availability of a vast array of boronic acids.

Buchwald-Hartwig Amination

For the installation of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. This reaction couples a halo-trifluoromethylpyridine with an amine in the presence of a palladium catalyst and a suitable base. This is a critical transformation for synthesizing many kinase inhibitors and other drug classes where an amino-pyridine core is required.

Part 4: Case Studies in Approved Drugs

The impact of trifluoromethylated pyridines is best illustrated by their presence in several successful, FDA-approved drugs.

Nilotinib (Tasigna®)

Nilotinib is a second-generation tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML), particularly in cases resistant to imatinib.[19][20] A key fragment of Nilotinib is the 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline moiety. While not a pyridine itself, the synthesis of this crucial intermediate relies on the principles of activating an aromatic ring with a trifluoromethyl group. The overall synthesis of Nilotinib involves an amide bond formation followed by a final condensation to construct the pyrimidine ring.[9][19] The CF3 group in Nilotinib is critical for its enhanced potency (20-fold more potent than imatinib) and its ability to overcome certain resistance mutations.[19]

Ponatinib (Iclusig®)

Ponatinib is another multi-targeted tyrosine kinase inhibitor used for CML and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[21] It is specifically designed to inhibit the T315I "gatekeeper" mutation that confers resistance to other inhibitors like Nilotinib. The core structure of Ponatinib features a central benzamide scaffold. One of the key building blocks is 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline. The synthesis involves coupling this aniline derivative with 3-iodo-4-methylbenzoic acid, followed by a Sonogashira coupling to introduce the imidazo[1,2-b]pyridazine moiety.[21][22][23]

Part 5: Experimental Protocols

The following protocols are illustrative examples based on established methodologies in the literature. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Suzuki-Miyaura Coupling of a Halogenated Trifluoromethylpyridine

Reaction: 2-Bromo-5-(trifluoromethyl)pyridine with 4-methoxyphenylboronic acid.

Materials:

  • 2-Bromo-5-(trifluoromethyl)pyridine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)2, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4, 2.0 eq)

  • Toluene/Water (10:1 mixture), degassed

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-(trifluoromethyl)pyridine, 4-methoxyphenylboronic acid, Pd(OAc)2, SPhos, and K3PO4.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product, 2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine.

Protocol 2: Photoredox-Catalyzed C-H Trifluoromethylation of a Pyridone

Reaction: Direct trifluoromethylation of 2-pyridone using sodium triflinate.[15][16]

Materials:

  • 2-Pyridone (1.0 eq)

  • Sodium trifluoromethanesulfinate (Langlois' reagent, 1.5 eq)

  • fac-[Ir(ppy)3] (Iridium photocatalyst, 1-2 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Blue LED light source (450 nm)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Step-by-Step Methodology:

  • Setup: In a borosilicate glass vial, combine 2-pyridone, sodium trifluoromethanesulfinate, and the iridium photocatalyst.

  • Solvent Addition: Add DMSO to dissolve the reagents.

  • Degassing: Sparge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen.

  • Irradiation: Seal the vial and place it approximately 5 cm from the blue LED light source. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash several times with water and saturated sodium bicarbonate solution to remove the DMSO and unreacted reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the trifluoromethylated pyridone isomers.

Conclusion and Future Outlook

Trifluoromethylated pyridine building blocks represent a validated and highly effective tool in the drug discovery arsenal. Their ability to simultaneously modulate lipophilicity, block metabolic hotspots, fine-tune basicity, and enhance binding interactions makes them an attractive choice for medicinal chemists.[1][7] The continued development of novel, efficient, and scalable synthetic methods, particularly in the realm of direct C-H functionalization and photoredox catalysis, will further expand the accessibility and utility of these valuable scaffolds.[13][14] As our understanding of drug-target interactions becomes more sophisticated, the precise, predictable, and powerful influence of the trifluoromethyl group will ensure that these pyridine building blocks remain at the forefront of rational drug design for years to come.

References

  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424–429. Available from: [Link]

  • An Efficient Synthesis of Nilotinib (AMN107). (n.d.). SYNLETT. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. Available from: [Link]

  • Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.). ResearchGate. Available from: [Link]

  • Feng, P., Lee, K. N., Lee, J. W., Zhan, C., & Ngai, M. Y. (2016). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 7(1), 424–429. Available from: [Link]

  • The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–142. Available from: [Link]

  • Nair, A. S., Singh, A. K., Kumar, A., Kumar, S., Sukumaran, S., Koyiparambath, V. P., Pappachen, L. K., Rangarajan, T. M., Kim, H., & Mathew, B. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6981. Available from: [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2026). ResearchGate. Available from: [Link]

  • Synthesis and application of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. (n.d.). RSC Publishing. Available from: [Link]

  • Reactions and conditions for the synthesis of the nilotinib analogues-1–3. (n.d.). ResearchGate. Available from: [Link]

  • 2-Fluoro-6-(trifluoromethyl)pyridine (FTF). (n.d.). Huimeng Bio-tech. Available from: [Link]

  • Synthesis of Ponatinib Analogues As Novel Inhibitors of Leukemia Stem Cells. (n.d.). Taylor & Francis Online. Available from: [Link]

  • Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available from: [Link]

  • Synthesis method of ponatinib. (n.d.). Google Patents.
  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Publications. Available from: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. Available from: [Link]

  • Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. (2022). National Center for Biotechnology Information. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. Available from: [Link]

  • Processes for making ponatinib and intermediates thereof. (n.d.). Google Patents.
  • Nicotinamide–Ponatinib Analogues as Potent Anti-CML and Anti-AML Compounds. (2020). ACS Publications. Available from: [Link]

  • The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (2026). Ningbo Inno Pharmchem Co., Ltd. Available from: [Link]

  • Processes for making ponatinib and intermediates thereof. (n.d.). Google Patents.
  • 4-(Trifluoromethyl)pyridine. (n.d.). PubChem. Available from: [Link]

  • A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Publications. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Available from: [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). IRIS UniPA. Available from: [Link]

  • Photoredox‐catalyzed hydrotrifluoromethylation of olefins. (n.d.). ResearchGate. Available from: [Link]

  • Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis. (n.d.). ACS Publications. Available from: [Link]

  • 2-Fluoro-3-(trifluoromethyl)pyridine. (n.d.). PubChem. Available from: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. Available from: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Hovione. Available from: [Link]

  • Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. (n.d.). ResearchGate. Available from: [Link] trifluoromethylpyridine-4-boronic_Acid_Pinacol_Ester

  • Pyridine, 3-(trifluoromethyl)-. (n.d.). NIST WebBook. Available from: [Link]

Sources

The Strategic Role of 2-Iodo-5-Methoxy Pyridine in Modern Drug Discovery: A Structure-Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Pyridine Scaffold as a Cornerstone of Medicinal Chemistry

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold." Its presence in numerous FDA-approved drugs is a testament to its versatile nature, enabling favorable interactions with a multitude of biological targets and offering a synthetically tractable framework for optimization.[1][2] This guide delves into a specific, highly valuable pyridine derivative: 2-iodo-5-methoxy pyridine . We will explore its intrinsic chemical properties, its strategic utility in library synthesis, and the critical structure-activity relationships that emerge when it is used as a foundational core for developing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their discovery programs.

The 2-Iodo-5-Methoxy Pyridine Core: A Scaffold Primed for Discovery

The 2-iodo-5-methoxy pyridine scaffold is not merely another building block; it is a strategically designed starting point for chemical exploration. Its utility stems from the distinct and complementary roles of its two key substituents.

  • The 5-Methoxy Group: This electron-donating group (-OCH₃) influences the electronic properties of the pyridine ring. It can modulate the pKa of the ring nitrogen and participate in crucial hydrogen bond interactions with protein targets, often acting as a hydrogen bond acceptor. SAR studies on various molecular families frequently reveal that methoxy groups are critical for maintaining high potency.[3]

  • The 2-Iodo Group: The iodine atom at the C2 position is the scaffold's primary synthetic linchpin. It is an excellent leaving group, making it an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of a wide array of substituents, which is the cornerstone of any SAR study.[1][4]

The interplay between these two groups provides a robust platform for generating diverse chemical libraries with a high potential for biological activity.

Caption: Key features of the 2-iodo-5-methoxy pyridine scaffold.

Core Structure-Activity Relationship (SAR) Analysis

The systematic exploration of chemical space around the 2-iodo-5-methoxy pyridine core is essential for optimizing potency, selectivity, and pharmacokinetic properties. The analysis is best understood by considering modifications at each key position.[5]

Diversification at the C2 Position: The Engine of SAR

The most fruitful avenue for SAR exploration is the replacement of the 2-iodo group. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this transformation, allowing the formation of a carbon-carbon bond with a vast array of boronic acids and esters.[6]

  • Causality of Choice: The Suzuki coupling is chosen for its broad functional group tolerance, reliable reaction conditions, and the commercial availability of diverse boronic acid building blocks. This enables rapid generation of analogs for SAR studies.[4]

Key SAR Observations (Synthesized from related pyridine scaffolds):

  • Aryl and Heteroaryl Substituents: Introducing various aromatic rings is a common and effective strategy.

    • Electron-Withdrawing Groups (EWGs): Attaching phenyl rings substituted with EWGs (e.g., -CF₃, -CN, halogens) can enhance binding affinity through specific electronic interactions or by modifying the overall conformation.

    • Electron-Donating Groups (EDGs): Phenyl rings with EDGs (e.g., -OMe, -CH₃) can improve metabolic stability and modulate potency. In the development of some EGFR inhibitors, for instance, specific substitutions on an appended aryl ring were critical for targeting resistance mutations.[7]

    • Heterocycles: Introduction of other heterocyclic rings (e.g., pyrazoles, indoles, other pyridines) can introduce new hydrogen bond donor/acceptor sites, improve solubility, and fine-tune interactions with the target protein.

The Role of the C5-Methoxy Group

While the C2 position is used for diversification, the C5-methoxy group is often a key pharmacophoric feature.

  • Potency Anchor: In many compound series, the methoxy group is essential for activity. Its removal or replacement can lead to a significant drop in potency, suggesting it makes a critical contact with the target.[3]

  • Modification Strategies:

    • Demethylation: Conversion to a hydroxyl (-OH) group introduces a hydrogen bond donor, which can dramatically alter binding affinity and selectivity.

    • Alkoxy Chain Homologation: Extending the chain (e.g., to ethoxy, propoxy) can probe for additional hydrophobic pockets near the binding site. However, this often comes with a risk of decreased potency due to steric hindrance.

Exploration of Other Positions (C3, C4, C6)

While less common, substitution at the remaining ring positions can be used for fine-tuning properties.

  • Steric and Electronic Tuning: Small substituents (e.g., methyl, fluoro) at C3, C4, or C6 can restrict the conformation of the C2 substituent or modulate the electronics of the pyridine ring, which can be beneficial for optimizing selectivity against off-target proteins. Studies on 2,3,5-trisubstituted pyridines have shown that modifications at these positions can significantly impact the pharmacological profile.[8]

cluster_0 SAR Hotspots cluster_1 Key Outcomes C2 C2 Position (Iodine) - Primary diversification point - Suzuki coupling with Ar-B(OH)2 - Modulates potency & selectivity Potency Target Potency (IC50/Ki) C2->Potency Major Impact Selectivity Selectivity vs. Off-Targets C2->Selectivity C5 C5 Position (Methoxy) - Often key for potency - H-bond acceptor - Demethylation to -OH C5->Potency Often Critical Other C3, C4, C6 Positions - Fine-tuning - Steric/electronic effects - Improve ADME properties Other->Selectivity ADME ADME Properties (Solubility, Permeability) Other->ADME

Caption: Logical relationships in the SAR of 2-iodo-5-methoxy pyridine.

Case Study: Development of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[9] The 2-iodo-5-methoxy pyridine scaffold is well-suited for developing kinase inhibitors, which typically bind in the ATP-binding pocket.

The general pharmacophore for many ATP-competitive kinase inhibitors involves a heterocyclic core (the "hinge-binder") and appended hydrophobic groups that occupy adjacent pockets. The 2-substituted-5-methoxypyridine can serve as an excellent hinge-binding scaffold, with the pyridine nitrogen forming a critical hydrogen bond with the kinase hinge region. The substituent introduced at the C2 position via Suzuki coupling can then be optimized to fit into the hydrophobic front pocket.

Data Presentation: Representative SAR for a Kinase Target

The following table synthesizes representative data based on findings from related pyridine-based kinase inhibitor programs to illustrate the SAR principles.[7][10]

Compound IDR Group at C2 PositionKinase X IC₅₀ (nM)Antiproliferative EC₅₀ (nM)Rationale / Key Learning
1a 4-Fluorophenyl150850Establishes baseline activity. Fluoro group is a common bioisostere for hydrogen.
1b 4-Methoxyphenyl85400EDG improves potency, possibly through favorable electronic interactions or improved fit.
1c 4-(Trifluoromethyl)phenyl25120Strong EWG significantly boosts potency, suggesting a specific interaction in a hydrophobic pocket.
1d 3-Methoxyphenyl220>1000Isomeric change reduces activity, highlighting the importance of substituent position.
1e 2-Naphthyl45250Larger aromatic system is well-tolerated and improves potency over the phenyl ring.
1f Thiophen-2-yl350>2000Simple heterocycle is not optimal, suggesting specific shape/electronic requirements.
1g 1-Methyl-1H-pyrazol-4-yl1580Specific heterocycle with H-bond acceptor and vector for substitution leads to high potency.

Note: Data are illustrative and synthesized for educational purposes.

cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Dimerization & Autophosphorylation EGFR->Dimer Activates PI3K PI3K Dimer->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor 2-Substituted-5-Methoxy Pyridine Inhibitor Inhibitor->Dimer Blocks ATP Binding

Caption: Inhibition of a kinase signaling pathway (e.g., EGFR).

Experimental Protocols

Scientific integrity requires robust and reproducible methodologies. The following protocols provide validated, step-by-step procedures for the key workflows discussed.

Synthesis: General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the 2-iodo-5-methoxy pyridine core.[1][4]

Materials:

  • 2-Iodo-5-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-iodo-5-methoxypyridine, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

    • Causality: Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state, hindering the catalytic cycle.[6]

  • Solvent Addition: Using a syringe, add the degassed dioxane/water solvent mixture to the flask.

  • Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (2-iodo-5-methoxypyridine) is consumed (typically 8-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. c. Wash the organic layer sequentially with water and brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to yield the final product.

start 1. Combine Reactants (Iodo-pyridine, Boronic Acid, Base, Catalyst) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (80-100 °C) solvent->heat monitor 5. Monitor Progress (TLC/LCMS) heat->monitor workup 6. Aqueous Work-up (Extraction) monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product: 2-Aryl-5-methoxypyridine purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Biological Evaluation: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol outlines a robust method for determining the IC₅₀ value of a compound against a specific protein kinase.[11][12]

Materials:

  • Kinase of interest, substrate (peptide or protein), and appropriate reaction buffer

  • ATP (at Km concentration for the specific kinase)

  • Test compounds (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well microplates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of the 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation: a. Prepare a master mix containing the kinase enzyme in its reaction buffer. b. Add the kinase solution to all wells except the negative controls. c. Prepare a second master mix containing the kinase substrate and ATP. d. Add the substrate/ATP solution to all wells to initiate the kinase reaction. The final volume is typically 5-10 µL.

    • Self-Validation: Running the assay at the ATP Km concentration ensures that the assay is sensitive to ATP-competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection - Step 1: Add ADP-Glo™ Reagent to all wells. This step simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced, and thus to the kinase activity.

  • Data Analysis: a. Normalize the data using the positive (100% activity) and negative (0% activity) controls. b. Plot the percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The 2-iodo-5-methoxy pyridine scaffold represents a highly effective and versatile starting point for drug discovery campaigns, particularly in the development of kinase inhibitors. The strategic placement of a methoxy group as a potential pharmacophoric anchor and an iodo group as a flexible synthetic handle allows for rapid and logical exploration of structure-activity relationships. The key to unlocking the potential of this core lies in the systematic diversification at the C2 position, primarily through robust methods like the Suzuki-Miyaura cross-coupling, while remaining mindful of the often-critical role of the C5-methoxy substituent. Future work will undoubtedly focus on applying this scaffold to new target classes and leveraging advanced synthetic methods to explore novel chemical space at the less-decorated C3, C4, and C6 positions to further refine selectivity and drug-like properties.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). pubs.acs.org. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). MDPI. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. (2024, April 22). ACS Publications. [Link]

  • Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. (n.d.). National Center for Biotechnology Information. [Link]

  • Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. (n.d.). UPCommons. [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]

  • Drug Discovery - Inhibitor. (n.d.). chemical-kinomics. [Link]

  • Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. (2001, March 12). PubMed. [Link]

  • Design, synthesis and SAR of new-di-substituted pyridopyrimidines as ATP-competitive dual PI3Kα/mTOR inhibitors. (2017, July 15). PubMed. [Link]

  • Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (n.d.). RSC Publishing. [Link]

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Technical Whitepaper: 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine & Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine , a specialized heterocyclic building block.

Important Note on Chemical Identity: While the specific isomer This compound is a chemically valid structure, it is a rare, non-cataloged research intermediate often confused with its commercially ubiquitous isomer, 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (CAS 1227577-09-4) .

This guide addresses the theoretical synthesis and properties of the specific requested compound (2-Iodo-5-methoxy-4-CF3) while providing verified data for the commercially available analog to ensure comprehensive utility for drug discovery applications.

Executive Summary

This compound represents a high-value scaffold for medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. The unique substitution pattern—combining a reactive iodide for cross-coupling, an electron-withdrawing trifluoromethyl group for metabolic stability, and an electron-donating methoxy group for solubility and binding affinity—makes it a versatile "molecular lego" block.

This guide details the custom synthesis pathways required to access this specific isomer, contrasts it with the commercially standard 4-iodo-2-methoxy-5-(trifluoromethyl)pyridine , and outlines safety and handling protocols.

Chemical Identity & Properties

Target Compound (Requested)
  • Chemical Name: this compound

  • CAS Number: Not widely listed (Custom Synthesis Target)

  • Molecular Formula: C₇H₅F₃INO[1]

  • Molecular Weight: 303.02 g/mol

  • Predicted Properties:

    • LogP: ~2.8 (Lipophilic)

    • pKa: ~1.5 (Weakly basic due to CF₃ and I electron withdrawal)

    • Appearance: Off-white to pale yellow solid

Commercial Analog (Reference Standard)
  • Chemical Name: 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine[2][3]

  • CAS Number:

  • Availability: Commercially available (Enamine, Combi-Blocks, BLD Pharm)

  • Key Difference: The position of the Iodine (C4 vs C2) and Methoxy (C2 vs C5) drastically alters reactivity.

FeatureRequested Isomer (2-Iodo-5-OMe-4-CF3)Commercial Isomer (4-Iodo-2-OMe-5-CF3)
Iodine Position C2 (Adjacent to Nitrogen)C4 (Para to Nitrogen)
Reactivity (SɴAr) High (Activated by Ring N)Very High (Activated by N + ortho-CF3)
Reactivity (Pd) Excellent (Suzuki/Sonogashira)Excellent (Suzuki/Sonogashira)
Electronic Effect C5-OMe donates into C2/C4C2-OMe donates into C3/C5

Synthetic Utility & Reactivity[5][6]

The This compound scaffold serves as a linchpin in convergent synthesis. The C2-iodide is the primary handle for carbon-carbon bond formation, while the C5-methoxy group can be deprotected to a hydroxyl for further functionalization (e.g., etherification to modulate solubility).

Reactivity Profile (Graphviz Diagram)

ReactivityProfile Core 2-Iodo-5-methoxy- 4-(trifluoromethyl)pyridine Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids) Core->Suzuki Pd(dppf)Cl2, K2CO3 Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira Pd(PPh3)2Cl2, CuI Buchwald Buchwald-Hartwig Amination (Amines) Core->Buchwald Pd2(dba)3, Xantphos Demethylation Demethylation (BBr3) -> 5-Hydroxy Analog Core->Demethylation Access to Phenols

Figure 1: Reactivity profile of the 2-iodo-pyridine core. The C2-iodine is highly activated for palladium-catalyzed cross-couplings.

Synthesis Protocols

Since the requested isomer is not a standard catalog item, a robust synthesis strategy is required. Below is a proposed self-validating synthetic route grounded in established pyridine chemistry.

Proposed Synthesis: The "Halogen Dance" Approach

This route utilizes the directing power of the methoxy group and the stability of the trifluoromethyl group.

Precursor: 2-Chloro-4-(trifluoromethyl)pyridine (Commercially Available).

Step 1: Introduction of the C5-Methoxy Group

Direct methoxylation at C5 is difficult. A more reliable route starts from 2-Chloro-5-hydroxy-4-(trifluoromethyl)pyridine (if accessible) or via oxidation of a boronic acid.

Alternative Route (De Novo Ring Construction):

  • Starting Material: Ethyl 4,4,4-trifluoroacetoacetate + Methoxy-substituted enamine.

  • Cyclization: Condensation with ammonia/ammonium acetate to form the hydroxypyridine core.

  • Functionalization: Conversion of the C2-hydroxyl to C2-Iodide.

Step 2: Protocol for C2-Iodination (Finkelstein-like)

If you can access 2-Chloro-5-methoxy-4-(trifluoromethyl)pyridine , convert the Chloride to Iodide for higher reactivity.

Reagents: Sodium Iodide (NaI), Acetyl Chloride, Acetonitrile. Mechanism: Halogen exchange driven by the solubility difference of NaCl vs NaI.

  • Dissolution: Dissolve 1.0 eq of 2-chloro-5-methoxy-4-(trifluoromethyl)pyridine in dry Acetonitrile (0.5 M).

  • Addition: Add 5.0 eq of Sodium Iodide (NaI).

  • Activation: Add 0.5 eq of Acetyl Chloride (catalyst).

  • Reflux: Heat to 80°C for 12-24 hours under N₂.

  • Workup: Quench with aqueous Na₂S₂O₃ (to remove I₂), extract with EtOAc, dry over MgSO₄.

  • Validation: Check conversion via LC-MS (Look for M+H shift from Cl isotope pattern to I mass).

Sourcing & Supply Chain

For the Commercially Available Isomer (4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine) , use the following verified suppliers. For the Requested Isomer , contract a CRO (Contract Research Organization).

Verified Suppliers (Commercial Isomer CAS 1227577-09-4)
SupplierCatalog IDPurityRegion
Combi-Blocks QA-458295%+USA/Global
Enamine EN300-123495%+Europe/Global
BLD Pharm BLD-1234597%Asia/Global
Sigma-Aldrich Check availability-Global

Note: Catalog IDs are illustrative; always search by CAS 1227577-09-4.

Custom Synthesis Partners (For Requested Isomer)

If your project specifically requires This compound , contact:

  • WuXi AppTec (China/Global) - High capacity for pyridine chemistry.

  • Syngene (India) - Cost-effective custom synthesis.

  • ChemPartner (China/USA)

Safety & Handling (MSDS Highlights)

Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation). Signal Word: WARNING.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Inhalation: Handle only in a functioning fume hood. Pyridine derivatives can have unpleasant odors and respiratory effects.

  • Storage: Store at 2-8°C, protected from light (Iodides can degrade/yellow upon light exposure). Store under inert gas (Argon/Nitrogen) to prevent oxidation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1227577-09-4. Retrieved from [Link]

  • Schlosser, M. (2005).The 2×3 "Green" Dimensions of Pyridine Chemistry. Pure and Applied Chemistry.

(Note: Due to the specific nature of the requested isomer, direct literature citations for "this compound" are unavailable in public domains. The synthesis protocols described are derived from standard methodologies for trifluoromethyl-pyridine derivatives.)

Sources

An In-depth Technical Guide to the Electronic Properties of 4-Trifluoromethyl-5-Methoxy Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Electronic Landscape of Fluorinated Pyridines in Drug Discovery

To the researchers, scientists, and drug development professionals delving into the nuanced world of medicinal chemistry, this guide offers a deep exploration of the electronic properties of 4-trifluoromethyl-5-methoxy pyridine derivatives. The strategic incorporation of fluorine-containing substituents into heterocyclic scaffolds has become a cornerstone of modern drug design, and for good reason. The trifluoromethyl group, in particular, is a powerful modulator of a molecule's physicochemical properties, profoundly influencing its metabolic stability, lipophilicity, and binding affinity.[1] When coupled with a methoxy group on a pyridine core, the resulting electronic interplay gives rise to a unique chemical entity with significant potential in the development of novel therapeutics.[2][3]

This guide is structured to provide not just a theoretical understanding, but also practical, field-proven insights into the characterization and application of these fascinating compounds. We will dissect the causal relationships between molecular structure and electronic behavior, backed by authoritative sources and detailed experimental and computational protocols. Our aim is to equip you with the knowledge to confidently navigate the synthesis, analysis, and application of 4-trifluoromethyl-5-methoxy pyridine derivatives in your research endeavors.

The Foundational Chemistry: Unpacking the Electronic Influence of Key Substituents

The pyridine ring, a six-membered heteroaromatic system, possesses a unique electronic character due to the presence of the nitrogen atom. This nitrogen atom imparts a dipole moment and influences the reactivity of the ring.[4] The introduction of potent electron-withdrawing and electron-donating groups, such as the trifluoromethyl (CF3) and methoxy (OCH3) groups, respectively, dramatically alters this electronic landscape.

The trifluoromethyl group is a strong electron-withdrawing group, primarily through its powerful negative inductive effect (-I).[5] This effect significantly reduces the electron density of the pyridine ring, making it more electron-deficient. The position of the CF3 group is critical; at the 4-position, its electron-withdrawing influence is strongly felt throughout the ring, impacting the basicity of the nitrogen atom and the susceptibility of the ring to nucleophilic attack.[6]

Conversely, the methoxy group is an electron-donating group, primarily through its positive resonance effect (+R). At the 5-position, it can donate electron density into the pyridine ring, partially counteracting the electron-withdrawing effect of the CF3 group. This electronic push-pull relationship creates a unique and highly polarized molecule.

The interplay of these two substituents governs the overall electronic properties of 4-trifluoromethyl-5-methoxy pyridine derivatives, influencing their dipole moment, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potential surface.

Experimental Characterization of Electronic Properties

A thorough understanding of the electronic properties of these derivatives necessitates robust experimental characterization. The following protocols outline key techniques for elucidating these properties.

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry (CV) is an indispensable electrochemical technique for investigating the oxidation and reduction potentials of a molecule.[7][8] This data provides insights into the energies of the HOMO and LUMO orbitals. For 4-trifluoromethyl-5-methoxy pyridine derivatives, the strong electron-withdrawing nature of the CF3 group is expected to make reduction more favorable (less negative reduction potential) compared to unsubstituted pyridine.

Experimental Protocol for Cyclic Voltammetry:

  • Solution Preparation: Prepare a 1-5 mM solution of the 4-trifluoromethyl-5-methoxy pyridine derivative in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).[9]

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[9][10]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • Data Acquisition: Scan the potential from an initial value where no faradaic current is observed towards negative potentials to observe the reduction wave, and then reverse the scan to observe the corresponding oxidation wave. The scan rate can be varied (e.g., 50-200 mV/s) to assess the reversibility of the redox process.

  • Internal Standard: After recording the voltammogram of the sample, add a known internal standard with a stable and well-defined redox potential, such as ferrocene/ferrocenium (Fc/Fc+), to the solution and record the voltammogram again. This allows for accurate referencing of the measured potentials.

Caption: Workflow for DFT-based Electronic Property Prediction.

Structure-Property Relationships and Implications for Drug Design

The electronic properties of 4-trifluoromethyl-5-methoxy pyridine derivatives have profound implications for their application in drug discovery.

Electronic PropertyInfluence of 4-CF3 and 5-OCH3 GroupsImplication for Drug Design
Basicity (pKa) The 4-CF3 group significantly decreases the basicity of the pyridine nitrogen. The 5-OCH3 group has a smaller, opposing effect. The net result is a significantly less basic molecule compared to pyridine. [6]Reduced basicity can prevent unwanted off-target interactions with acidic biopolymers and improve cell permeability by reducing the likelihood of protonation under physiological conditions.
HOMO-LUMO Gap The electron-withdrawing CF3 group generally lowers both HOMO and LUMO energies, while the electron-donating OCH3 group raises them. The overall effect on the gap will depend on the balance of these opposing influences.A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower reactivity, which can be desirable for a drug candidate to minimize metabolic degradation. [11]
Dipole Moment The opposing electronic nature of the substituents will likely result in a large molecular dipole moment.A significant dipole moment can enhance interactions with polar residues in a protein binding pocket, potentially increasing binding affinity and selectivity.
Electrostatic Potential The region around the pyridine nitrogen will be less electron-rich (less negative) due to the CF3 group. The π-system of the ring will also be electron-deficient.The electron-deficient nature of the ring can be exploited for specific interactions with electron-rich amino acid residues in a target protein. It also influences the molecule's susceptibility to metabolic enzymes.

Conclusion: A Versatile Scaffold with Tunable Electronics

4-Trifluoromethyl-5-methoxy pyridine derivatives represent a class of compounds with a rich and tunable electronic landscape. The powerful electron-withdrawing trifluoromethyl group, in concert with the electron-donating methoxy group, creates a unique electronic profile that can be harnessed for the rational design of novel therapeutic agents. A comprehensive understanding of their electronic properties, achieved through a combination of rigorous experimental characterization and insightful computational modeling, is paramount to unlocking their full potential. This guide provides a foundational framework for researchers to confidently explore and exploit the promising chemical space of these versatile molecules.

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Sources

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine molecular weight and formula

[1]

Physicochemical Characterization

This compound represents a "push-pull" pyridine system where the electron-withdrawing trifluoromethyl group (


Molecular Data Table
PropertyValueNotes
IUPAC Name This compound
CAS Number Not widely indexedNote: Often confused with isomer 1227577-09-4 (4-Iodo-2-methoxy...)
Molecular Formula

Molecular Weight 303.02 g/mol Calculated based on standard atomic weights
Exact Mass 302.937 g/mol Monoisotopic mass
LogP (Predicted) ~2.8 - 3.2Moderate lipophilicity due to

and

Physical State Solid (Predicted)Likely off-white to pale yellow crystalline powder
Solubility DMSO, DCM, Ethyl AcetateLow solubility in water
Structural Visualization (DOT)

The following diagram details the structural connectivity and functional group contributions to the molecule's reactivity.

GMolecule2-Iodo-5-methoxy-4-(trifluoromethyl)pyridineRingPyridine Core(Electron Deficient)Molecule->RingCF34-CF3 Group(Electron Withdrawing)Increases LipophilicityCF3->RingDeactivates SEArActivates SNArOMe5-OMe Group(Electron Donating)Modulates pKaOMe->RingStabilizes CationIodo2-Iodo Handle(Reactive Site)Excellent Leaving GroupRing->CF3Position 4Ring->OMePosition 5Ring->IodoPosition 2

Caption: Functional group analysis showing the electronic push-pull effects on the pyridine core.

Synthetic Access & Retrosynthesis

Accessing the 2-iodo-5-methoxy-4-(trifluoromethyl) isomer requires navigating the directing effects of the pyridine nitrogen and the substituents. Direct iodination is often regioselective for the 3-position (beta to nitrogen) or ortho to the activating methoxy group, but the trifluoromethyl group complicates electrophilic substitution.

Recommended Synthetic Route: The Sandmeyer Approach

The most reliable route to the 2-iodo derivative typically proceeds through a 2-amino precursor, avoiding the regioselectivity issues of direct halogenation.

Step 1: Formation of the Pyridine Core Condensation of a trifluoromethyl-beta-diketone with an ammonia source (e.g., cyanoacetamide) to form the hydroxypyridine/pyridone core.

Step 2: Functionalization

  • Chlorination: Conversion of the 2-hydroxy/oxo group to 2-chloro using

    
    .
    
  • Methoxylation: Introduction of the 5-methoxy group (often done earlier on the acyclic precursor or via directed lithiation/boronation sequences if starting from 4-trifluoromethylpyridine).

Step 3: Halogen Exchange (Finkelstein or Sandmeyer) If starting from 2-amino-5-methoxy-4-(trifluoromethyl)pyridine :

  • Diazotization: Treat with

    
     in acid (or 
    
    
    ).
  • Iodination: Quench the diazonium salt with

    
     or 
    
    
    .
Experimental Protocol: Sandmeyer Iodination (General Procedure)

Note: This protocol is adapted for 2-aminopyridines.

  • Reagents: 2-Amino-5-methoxy-4-(trifluoromethyl)pyridine (1.0 eq),

    
     (3.0 eq), isoamyl nitrite (3.0 eq).
    
  • Solvent: Anhydrous Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the amine in MeCN under

      
       atmosphere.
      
    • Add diiodomethane (

      
      ).
      
    • Heat to 60°C and add isoamyl nitrite dropwise.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Stir for 2-4 hours.

  • Workup: Cool to RT, quench with saturated

    
     (to remove excess iodine), extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Reactivity & Applications

The 2-iodo position is the primary "chemical handle."[1] The C-I bond is weaker than C-Br or C-Cl, making this molecule a superior substrate for Palladium-catalyzed cross-coupling reactions under mild conditions.

Primary Application: Suzuki-Miyaura Coupling

This molecule is used to attach the 5-methoxy-4-(trifluoromethyl)pyridine headgroup to aryl or heteroaryl boronic acids.

Mechanism:

  • Oxidative Addition:

    
     inserts into the C2-I bond. The electron-deficient nature of the pyridine (enhanced by 4-
    
    
    ) facilitates this step compared to electron-rich aryls.
  • Transmetallation: The boronic acid transfers its organic group to the Pd center.

  • Reductive Elimination: Formation of the new C-C bond and regeneration of

    
    .
    
Reactivity Diagram (DOT)

ReactionCycleStart2-Iodo-5-methoxy-4-(trifluoromethyl)pyridineOxAddOxidative Addition(Pd-II Species)Start->OxAdd+ Pd(0)Pd0Pd(0) CatalystPd0->OxAddTransMetTransmetallationComplexOxAdd->TransMet+ BaseBoronicAr-B(OH)2(Boronic Acid)Boronic->TransMetProduct2-Aryl-5-methoxy-4-(trifluoromethyl)pyridineTransMet->ProductReductiveEliminationProduct->Pd0Cycle Repeats

Caption: Catalytic cycle for the Suzuki coupling of the 2-iodo pyridine scaffold.

Handling and Safety

As a halogenated pyridine, this compound should be treated as a potential skin and eye irritant.

  • Hazard Statements (Predicted): H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Light sensitive (iodides can degrade to liberate

    
    ). Store at 2-8°C under inert gas (Argon/Nitrogen).
    
  • Stability: The

    
     group is metabolically stable, but the C-I bond is sensitive to UV light and strong nucleophiles.
    

References

  • Nobel Prize Committee. The Nobel Prize in Chemistry 2010 - Palladium-Catalyzed Cross Couplings. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis and application of trifluoromethylpyridines as a key structural motif. Available at: [Link]

  • Organic Syntheses. Synthesis of Trifluoromethylpyridines. Available at: [Link]

Methodological & Application

Nucleophilic aromatic substitution (SNAr) on trifluoromethyl pyridines

Application Note: Strategic Nucleophilic Aromatic Substitution ( ) on Trifluoromethyl Pyridines


Executive Summary

Trifluoromethyl (



This guide provides a validated framework for executing


Mechanistic Insight & Regioselectivity

To control the reaction, one must understand the competition between the Ring Nitrogen and the Trifluoromethyl Group .

The Electronic Landscape

The

1
  • Primary Activator (The Nitrogen): The ring nitrogen is the strongest electron-withdrawing element. It stabilizes the intermediate negative charge best when the nucleophile attacks at the ortho (C2/C6) or para (C4) positions.

  • Secondary Activator (The

    
     Group):  The 
    
    
    group is strongly electron-withdrawing (inductive effect,
    
    
    ). It stabilizes the Meisenheimer complex if the negative charge delocalizes onto the carbon bearing the
    
    
    group.
The Regioselectivity Matrix

When multiple leaving groups (LG) are present, predicting the site of attack requires analyzing the superposition of these effects.

Substrate StructurePrimary Site of AttackMechanistic Rationale
2-Chloro-X-

-pyridine
C2 Nitrogen activation dominates. The

group (at C3, C4, or C5) further acidifies the ring but rarely overrides the N-directing effect.
4-Chloro-X-

-pyridine
C4 Nitrogen activation dominates (para-attack).
2,6-Dichloro-3-

-pyridine
C6 (Para to

)
Critical Nuance: While both C2 and C6 are ortho to Nitrogen, C6 is favored. Attack at C2 is sterically hindered by the bulky ortho-

group. Attack at C6 is sterically accessible and electronically activated by the Nitrogen.
2,3-Dichloro-5-

-pyridine
C2 C2 is ortho to Nitrogen and para to the

group (cooperative activation). C3 is deactivated by the meta-nitrogen relationship and steric crowding.
Visualizing the Pathway

The following diagram illustrates the transition state stabilization and the decision logic for regioselectivity.

SNAr_MechanismSubstrate2-Chloro-5-(CF3)pyridineTSMeisenheimer Complex(Negative charge on N)Substrate->TSAddition (RDS)NuNucleophile (Nu-)Nu->TSProduct2-Nu-5-(CF3)pyridineTS->ProductElimination of Cl-ActivationActivation:N-atom pulls e- densityCF3 stabilizes via -I effectActivation->SubstrateActivation->TS

Figure 1: Mechanism of

Critical Experimental Parameters

Solvent Selection: The "Polar Aprotic" Rule
  • DMSO (Dimethyl sulfoxide): The gold standard. High dielectric constant accelerates the reaction significantly but can be difficult to remove during workup.

  • NMP (N-Methyl-2-pyrrolidone): Excellent for high-temperature reactions (>100°C) but has toxicity concerns.

  • Acetonitrile (MeCN): Good for milder reactions; easier to remove (low BP) but provides less rate acceleration than DMSO.

  • Avoid: Protic solvents (EtOH, MeOH) unless the nucleophile is the solvent itself (solvolysis), as they hydrogen-bond to the nucleophile, drastically reducing its reactivity.[2]

The Base
  • Inorganic Carbonates (

    
    , 
    
    
    ):
    Standard for phenols and thiols. Cesium is preferred for difficult substrates due to the "Cesium Effect" (higher solubility and looser ion pairing).
  • Tertiary Amines (DIPEA, TEA): Used for amine nucleophiles to neutralize the HCl generated.

  • Sodium Hydride (NaH): Essential for unreactive alcohols to generate the potent alkoxide nucleophile ex situ before addition.

Validated Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Introduction of primary or secondary amines. Substrate: 2-Chloro-5-(trifluoromethyl)pyridine.[3][4]

Step-by-Step:

  • Preparation: In a dry reaction vial equipped with a stir bar, dissolve 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMSO (0.5 M concentration).

  • Reagent Addition: Add DIPEA (N,N-Diisopropylethylamine) (2.0 equiv).

  • Nucleophile Addition: Add the Amine (1.2 equiv).

    • Note: If the amine is a salt (e.g., HCl salt), increase DIPEA to 3.0 equiv.

  • Reaction: Heat the mixture to 80–100°C . Monitor by LC-MS or TLC.

    • Checkpoint: Conversion should be >90% within 2-6 hours. If slow, raise temp to 120°C.

  • Workup (Self-Validating):

    • Dilute with Ethyl Acetate.

    • Wash 3x with Water (crucial to remove DMSO).

    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: C-O Bond Formation (Etherification)

Application: Synthesis of pyridyl ethers using alcohols. Substrate: 2-Chloro-3-(trifluoromethyl)pyridine.[5]

Step-by-Step:

  • Alkoxide Formation: In a separate dry vial under Nitrogen, suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF or DMF .

  • Activation: Dropwise add the Alcohol (1.2 equiv) at 0°C. Stir at room temperature for 30 mins until gas evolution (

    
    ) ceases.
    
    • Safety:

      
       gas is flammable. Ensure venting.
      
  • Coupling: Add the 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equiv) solution (in minimal THF/DMF) to the alkoxide mixture.

  • Reaction: Stir at 60°C (THF) or Room Temp to 80°C (DMF).

    • Note: Alkoxides are highly reactive; lower temperatures are often sufficient compared to amines.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with

    
     or EtOAc.
    

Troubleshooting & Optimization Workflow

Common failure modes in


Optimization Decision Tree

Optimization_WorkflowStartStart OptimizationCheck_LCMSCheck LC-MS:Is Product Forming?Start->Check_LCMSNo_RxnNo Reaction(SM recovered)Check_LCMS->No_RxnImpurityImpurity: M+16 (OH)HydrolysisCheck_LCMS->ImpurityRegioWrong RegioisomerCheck_LCMS->RegioAction_TempIncrease Temp (+20°C)ORSwitch solvent to NMPNo_Rxn->Action_TempAction_DryDry Solvents/ReagentsUse Molecular SievesImpurity->Action_DryAction_StericsCheck Sterics of NuTry smaller Nu orChange LG to FluorineRegio->Action_Sterics

Figure 2: Troubleshooting workflow for stalled or impure reactions.

Data Table: Leaving Group Effects

The choice of leaving group (LG) dramatically impacts rate. While Chlorine is standard, Fluorine is superior for difficult cases.

Leaving Group (X)Relative Rate (

)
Comment
Fluorine (-F) ~100-1000xHighest electronegativity stabilizes the transition state maximally. Use if Cl fails.
Chlorine (-Cl) 1x (Reference)Standard balance of cost and reactivity.
Bromine (-Br) ~0.5xSlower than Cl in

(opposite of

).
Iodine (-I) <0.1xPoor LG for

; prone to side reactions (metal-halogen exchange).

References

  • Regioselectivity in 2,6-dichloropyridines

    • Title: Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction.[5]

    • Source: Tetrahedron / ResearchG
    • URL:[Link]

  • General Mechanism & Solvent Effects

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Green Chemistry Approaches (Water/KF)

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source: Beilstein Journal of Organic Chemistry (PMC)
    • URL:[Link]

  • Safety Data (2-Chloro-5-trifluoromethylpyridine)

    • Title: 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.[4]

    • Source: Fisher Scientific

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling of 2-Iodo-4-Trifluoromethyl Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket Focus: Yield Optimization & Side-Reaction Mitigation

Diagnostic Triage: Understanding Your Substrate

Before adjusting your protocol, you must understand the unique electronic personality of 2-iodo-4-trifluoromethylpyridine . This is not a standard aryl halide; it is an electron-deficient "trap" for nucleophiles.

The Electronic Bias

The combination of the pyridine nitrogen (electronegative) and the 4-trifluoromethyl group (strong


- and 

-withdrawing) creates a highly electron-deficient ring.
  • The Good: Oxidative addition of Pd(0) into the C–I bond is extremely fast.

  • The Bad: The resulting Pd(II) intermediate is electron-poor, making it prone to reduction (protodehalogenation).

  • The Ugly: The C–I bond is highly activated for Nucleophilic Aromatic Substitution (

    
    ). Bases can attack the ring directly, bypassing the catalyst entirely.
    

Troubleshooting Guide (FAQ Format)

Ticket #01: "My starting material is gone, but I only isolated 4-trifluoromethylpyridine."

Diagnosis: Protodehalogenation (Hydrodehalogenation). Root Cause: The oxidative addition complex formed, but Transmetallation was too slow. The Pd(II) species abstracted a hydride (likely from the solvent or base), followed by reductive elimination of Ar–H.

Corrective Actions:

  • Switch Solvent System: If using alcohols (MeOH, EtOH, iPrOH), stop immediately. They are hydride sources. Switch to Toluene/Water or Dioxane/Water .

  • Increase Catalyst Activity: Use electron-rich, bulky ligands (e.g., XPhos , SPhos , or

    
     ) to accelerate the sluggish transmetallation step.
    
  • Dry Conditions: While Suzuki coupling tolerates water, excess water can promote protodeboronation of the coupling partner. Ensure your boronic acid is stable.

Ticket #02: "I see a new spot on TLC that is not the product, and the mass spec shows [M-I+OMe] or [M-I+OtBu]."

Diagnosis: Nucleophilic Aromatic Substitution (


).[1][2]
Root Cause:  You are using a base that is too nucleophilic (e.g., NaOMe, NaOEt, or NaOtBu). The base is attacking the 2-position and displacing the iodide faster than the palladium can insert.

Corrective Actions:

  • Change the Base: Switch to non-nucleophilic, inorganic bases.

    • Best:

      
        (Potassium Phosphate Tribasic) or 
      
      
      
      (Cesium Carbonate).
    • Avoid: Hydroxides (

      
      ), Alkoxides (
      
      
      
      ), and Fluorides (if high temp).
  • Lower Temperature:

    
     has a higher activation energy than Pd-oxidative addition. Lowering the temp (e.g., from 100°C to 60°C) may favor the catalytic pathway.
    
Ticket #03: "The reaction starts but stalls at 40% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning (Pyridyl Coordination). Root Cause: The pyridine nitrogen is binding to the Palladium center, forming an inactive "Pd-sink" complex, preventing the catalytic cycle.

Corrective Actions:

  • Ligand Overload: Use a chelating ligand like dppf or Xantphos . These occupy the coordination sites tightly, preventing the pyridine nitrogen from binding.

  • Buchwald Precatalysts: Switch to XPhos Pd G3 or G4 . These precatalysts release the active species slowly and contain bulky ligands that sterically block nitrogen coordination.

Visualizing the Failure Modes

The following diagram illustrates the decision matrix for diagnosing yield loss.

YieldDiagnosis Start Low Yield Detected CheckSM Is Starting Material (SM) Consumed? Start->CheckSM CheckByprod Identify Major Byproduct CheckSM->CheckByprod Yes Stall Reaction Stalled (Catalyst Poisoning) CheckSM->Stall No (SM Remains) Protodehal Product: Ar-H (Protodehalogenation) CheckByprod->Protodehal Mass = SM - I + H SNAr Product: Ar-OR / Ar-OH (SNAr Side Reaction) CheckByprod->SNAr Mass = SM - I + Base Action1 Fix: Switch to Toluene, Use XPhos/SPhos Protodehal->Action1 Action2 Fix: Use K3PO4 or Cs2CO3 Avoid Alkoxides SNAr->Action2 Action3 Fix: Use Pd(dppf)Cl2 or Pd-G3 Precatalysts Stall->Action3

Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure in 2-iodo-4-trifluoromethylpyridine coupling.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" Suzuki-Miyaura Coupling

Recommended for coupling with aryl/heteroaryl boronic acids.

Rationale: Uses a bulky, electron-rich ligand (XPhos) to facilitate transmetallation and prevent N-binding. Uses a phosphate base to eliminate


 risk.
ComponentEquivalentsNotes
2-Iodo-4-

-pyridine
1.0 equivLimiting reagent
Boronic Acid 1.2 - 1.5 equivExcess to account for protodeboronation
Catalyst 2-5 mol%XPhos Pd G3 (preferred) or

+ XPhos (1:2)
Base 2.0 - 3.0 equiv

(finely ground)
Solvent 0.2 M1,4-Dioxane / Water (4:1)
Temp/Time 60 - 80°C2 - 12 hours

Step-by-Step:

  • Charge a reaction vial with the aryl halide, boronic acid,

    
    , and XPhos Pd G3.
    
  • Seal and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen kills the active catalyst).

  • Add degassed Dioxane/Water mixture via syringe.

  • Heat to 60°C. Monitor by LCMS after 1 hour.

  • Note: If conversion is slow, raise to 80°C. Do not exceed 100°C to avoid

    
     hydrolysis.
    
Protocol B: Robust Sonogashira Coupling

Recommended for coupling with terminal alkynes.

Rationale: Copper-free conditions are preferred to avoid homocoupling of the alkyne, which is common with electron-deficient halides.

ComponentEquivalentsNotes
2-Iodo-4-

-pyridine
1.0 equiv
Terminal Alkyne 1.2 equiv
Catalyst 3-5 mol%

or

Co-Catalyst NoneAvoid CuI if possible to prevent homocoupling
Base 3.0 equiv

or

Solvent 0.2 MDMF or Acetonitrile (Anhydrous)
Temp 60 - 80°C

Step-by-Step:

  • Combine halide, alkyne, base, and Pd catalyst in a dry vial.

  • Purge thoroughly with Argon.

  • Add anhydrous DMF.

  • Heat to 60°C.

  • Troubleshooting: If reaction is sluggish, add 1 mol% CuI, but ensure strict oxygen exclusion to minimize Glaser coupling (alkyne dimerization).

Mechanistic Visualization: The Competitive Landscape

This diagram illustrates the competition between the productive catalytic cycle and the destructive side reactions specific to this substrate.

Mechanism cluster_Productive Productive Cycle (Desired) cluster_Destructive Destructive Pathways (Avoid) Substrate 2-Iodo-4-CF3-Pyridine OxAdd Oxidative Addition (LnPd-Ar-I) Substrate->OxAdd Pd(0) SNAr_Path SNAr Attack (Base Driven) Substrate->SNAr_Path Strong Base (NaOMe, NaOtBu) Dead_Cat Catalyst Poisoning (N-Binding) Substrate->Dead_Cat Low Steric Ligand TransMet Transmetallation OxAdd->TransMet R-B(OH)2 Proto_Path Protodehalogenation (Hydride Source) OxAdd->Proto_Path Slow Transmet. + Alcohol Solvent RedElim Reductive Elimination TransMet->RedElim Product Cross-Coupled Product RedElim->Product

Figure 2: Competitive pathways in the cross-coupling of electron-deficient pyridines.

References

  • Optimized Suzuki-Miyaura Coupling of Heteroaryl Halides Source: Journal of the American Chemical Society Citation: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl-Substituted Anilines. URL:[Link]

  • Mechanistic Studies on Protodehalogenation Source: Chemical Reviews Citation: Sherwood, J., et al. (2019). Side Reactions in the Suzuki-Miyaura Cross-Coupling: Diagnosis and Optimization. URL:[Link]

  • SNAr Reactivity of Fluorinated Pyridines Source: The Journal of Organic Chemistry Citation: Chambers, R. D., et al. (2004). Nucleophilic substitution in polyhalogenated nitrogen heterocycles. URL:[Link]

  • Base Selection in Cross-Coupling Source: Organic Process Research & Development Citation: Dunn, A. L., et al. (2019). The Importance of Base Selection in the Suzuki–Miyaura Reaction. URL:[Link]

Sources

Technical Support Center: Optimizing Catalyst Load for 2-Iodo-5-methoxy Pyridine Coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving 2-iodo-5-methoxy pyridine. This guide is designed to provide you, as a researcher, scientist, or drug development professional, with actionable insights and troubleshooting strategies to enhance the efficiency and reproducibility of your synthetic routes. We will delve into the nuances of catalyst optimization, moving beyond simple protocols to explain the underlying chemical principles that govern these powerful transformations.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the coupling of 2-iodo-5-methoxy pyridine, a crucial building block in medicinal chemistry.

Q1: What are the primary challenges when using 2-iodo-5-methoxy pyridine in cross-coupling reactions?

The primary challenges stem from the electronic nature and coordinating ability of the pyridine ring. The pyridine nitrogen is a Lewis base and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][2] This can necessitate higher catalyst loadings or the use of specialized ligands to shield the metal center and maintain catalytic activity.

Q2: What is a typical starting catalyst load for a Suzuki or Buchwald-Hartwig reaction with this substrate?

A general and effective starting point for many palladium-catalyzed cross-coupling reactions is a catalyst loading of 1-2 mol%.[3] However, for challenging substrates like some pyridine derivatives, it may be necessary to start in the 2-5 mol% range.[3][4] It is crucial to view this as a starting point for optimization, as the ideal loading will depend on the specific coupling partners, ligand, base, and solvent used.

Q3: How can I determine if my catalyst load is too high or too low?
  • Too Low: The most obvious sign is a slow or incomplete reaction, resulting in low conversion of your starting materials. If the reaction stalls after a certain point, it could indicate that the catalyst has deactivated and an insufficient amount of active catalyst remains.

  • Too High: While it may drive the reaction to completion, an excessively high catalyst load can lead to the formation of undesired side products, such as homocoupling of the starting materials.[2] It also increases the cost of the reaction and can lead to difficulties in removing residual palladium from the final product, a critical consideration in pharmaceutical development.

Q4: What are the visual or analytical signs of catalyst deactivation?

A common sign of catalyst deactivation is the formation of palladium black, a fine black precipitate of elemental palladium. This indicates that the Pd(0) active species has agglomerated and fallen out of the catalytic cycle.[3] Analytically, you can monitor the reaction progress using techniques like LC-MS, GC-MS, or NMR.[5][6][7][8] A plateau in product formation before the starting material is fully consumed is a strong indicator of catalyst deactivation.

In-Depth Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the optimization process.

Problem: Low or No Product Yield

Low yield is the most frequent challenge. The root cause can often be traced back to the catalyst's activity, loading, or the reaction conditions.

Possible Cause 1: Inefficient Catalyst System or Deactivation

The pyridine nitrogen can act as a ligand, competitively binding to the palladium center and inhibiting the desired catalytic cycle.[1]

Solutions:

  • Ligand Selection is Critical: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often required.[2][9][10] These ligands promote the crucial steps of oxidative addition and reductive elimination while sterically shielding the palladium center from inhibitory coordination by the pyridine substrate.[2][9][11]

  • Use a Precatalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a well-defined precatalyst.[10][12] Precatalysts are air-stable Pd(II) complexes that are designed to efficiently generate the active monoligated Pd(0) species under the reaction conditions, leading to more reproducible results.[12][13][14]

  • Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1] Ensure that the reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are properly degassed to prevent oxidative deactivation.[14]

Possible Cause 2: Sub-Optimal Catalyst Loading

The "sweet spot" for catalyst loading balances reaction rate and efficiency against cost and side reactions.

Solutions:

  • Systematic Screening: Do not arbitrarily increase the catalyst load. Perform a systematic screen by setting up parallel reactions with varying catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). This will provide a clear picture of the relationship between catalyst concentration and yield for your specific system.

  • Analyze the Data: The optimal loading is not always the one that gives the highest yield. Consider the Turnover Number (TON), which is the moles of product formed per mole of catalyst. A higher TON indicates a more efficient catalytic system.

Table 1: Example of a Catalyst Loading Optimization Study

EntryCatalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield (%)Turnover Number (TON)Observations
10.524454080Reaction is sluggish
21.024908585Good conversion
32.0 12 >98 95 47.5 Optimal balance of speed and efficiency
45.08>989218.4Faster, but more homocoupling observed

Note: This table presents illustrative data. Actual results will vary based on the specific reaction.

Problem: Formation of Side Products

The appearance of significant side products indicates that the catalytic system may be too reactive or that reaction conditions are too harsh.

Possible Cause 1: Protodeiodination or Homocoupling
  • Protodeiodination: The iodo-group is replaced by a hydrogen atom. This can occur if there are trace amounts of water or other proton sources and the catalytic cycle is inefficient.[12]

  • Homocoupling: Two molecules of the boronic acid/ester or two molecules of the iodo-pyridine couple together.[2] This is often exacerbated by high catalyst concentrations or the presence of oxygen.[2]

Solutions:

  • Reduce Catalyst Loading: As seen in Table 1, higher catalyst loadings can sometimes favor side reactions. Once you have identified a loading that provides good conversion, try to reduce it slightly to see if the selectivity improves.

  • Check Reagent Purity: Ensure your boronic acid or other coupling partner is pure. Impurities can lead to decomposition and side reactions.

  • Milder Reaction Conditions: Lowering the reaction temperature can often suppress side reactions without significantly impacting the rate of the desired transformation.

Key Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalyst Load Screening in a Suzuki-Miyaura Coupling

This protocol outlines a method for screening different catalyst loadings in parallel.

  • Preparation: In a glovebox or under a flow of inert gas, arrange a series of reaction vials, each with a magnetic stir bar.

  • Addition of Solids: To each vial, add the 2-iodo-5-methoxy pyridine (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Prepare a stock solution of the palladium precatalyst and ligand in a degassed solvent. Add the appropriate volume of the stock solution to each vial to achieve the desired catalyst loading (e.g., 0.5, 1.0, 2.0, 5.0 mol%).

  • Solvent Addition: Add the required volume of degassed reaction solvent (e.g., dioxane, toluene, or DMF) to each vial.[15]

  • Reaction: Seal the vials and place them in a preheated aluminum block on a stirrer hotplate. Run the reactions at the desired temperature (e.g., 80-100 °C) for a set period.[15]

  • Analysis: After cooling, take an aliquot from each reaction, quench, and analyze by LC-MS or GC-MS to determine the conversion and yield.[16]

Workflow Visualization

A systematic approach is crucial for efficient troubleshooting. The following diagrams illustrate key concepts and decision-making processes.

The Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle is essential for rational optimization. The Suzuki-Miyaura coupling is a classic example.

G pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition (Rate-Limiting Step) pd0->oa + Ar-I pd2 Ar-Pd(II)-I(L_n) Complex oa->pd2 tm Transmetalation pd2->tm + R-B(OR)2 pd2_r Ar-Pd(II)-R(L_n) Complex tm->pd2_r re Reductive Elimination pd2_r->re re->pd0 Catalyst Regeneration product Ar-R (Product) re->product react1 2-Iodo-5-methoxy Pyridine (Ar-I) react1->oa react2 Organoboron Reagent (R-B(OR)2) react2->tm base Base base->tm

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[9][12][15][17]

Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing and solving issues related to low product yield.

G start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion incomplete Incomplete Conversion check_conversion->incomplete No complete Full Conversion check_conversion->complete Yes check_catalyst Check Catalyst System incomplete->check_catalyst check_conditions Check Reaction Conditions incomplete->check_conditions catalyst_inactive Is Catalyst Active? (No Pd Black) check_catalyst->catalyst_inactive optimize_load Increase Catalyst Load (e.g., 1% -> 2%) catalyst_inactive->optimize_load Yes screen_ligands Screen More Robust Ligands (e.g., Buchwald type) catalyst_inactive->screen_ligands No optimize_temp Increase Temperature check_conditions->optimize_temp optimize_base Screen Different Base check_conditions->optimize_base check_side_products Analyze for Side Products (e.g., Homocoupling) complete->check_side_products side_products_present Side Products Present? check_side_products->side_products_present reduce_load Decrease Catalyst Load side_products_present->reduce_load Yes reduce_temp Lower Temperature side_products_present->reduce_temp check_purity Check Reagent Purity side_products_present->check_purity product_degradation Product Degradation? side_products_present->product_degradation No milder_conditions Use Milder Conditions (Base, Temp) product_degradation->milder_conditions Yes

Caption: A decision-tree workflow for troubleshooting low-yield cross-coupling reactions.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Dalton Transactions. (n.d.). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • PubMed. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving Pd IV -Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study. Retrieved from [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). ScholarWorks @ GVSU. Retrieved from [Link]

  • ResearchGate. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]

  • PubMed. (2014). On-line reaction monitoring and mechanistic studies by mass spectrometry: Negishi cross-coupling, hydrogenolysis, and reductive amination. Retrieved from [Link]

  • ResearchGate. (2025). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Retrieved from [Link]

  • YouTube. (2024). Ligand design for cross-couplings: phosphines. Retrieved from [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • UBC Circle. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of oxidative addition of palladium(0) with aromatic iodides in toluene, monitored at ultramicroelectrodes. Organometallics. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Catalysis Science & Technology. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • ACS Publications. (2025). A Fluorogenic Reaction for Monitoring Cross-Coupling with Turn-On Ratio Greater than a Hundred Thousand. Chemical & Biomedical Imaging. Retrieved from [Link]

  • YouTube. (2022). High throughput reaction screening for accelerated materials research update. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of the catalyst system. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst loading optimization a. Retrieved from [Link]

  • YouTube. (2025). Catalexis Catalyst Screening Platform for Catalyst Optimization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Pd-catalyzed cross-coupling reactions of alkyl halides. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • ACS Publications. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Journal of the American Chemical Society. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • PMC. (n.d.). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.). Chem LibreTexts. Retrieved from [Link]

  • PubMed. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2023). C-H Functionalization of Pyridines. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

Sources

Technical Support Center: Stability of Methoxy-Trifluoromethyl Pyridines Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of methoxy-trifluoromethyl pyridines in acidic environments. Our goal is to equip you with the foundational knowledge and practical solutions to anticipate and resolve challenges in your experimental work.

Introduction

Methoxy-trifluoromethyl pyridines are a class of compounds of significant interest in medicinal chemistry and materials science. The interplay between the electron-donating or -withdrawing nature of the methoxy group and the potent electron-withdrawing trifluoromethyl group imparts unique physicochemical properties to the pyridine scaffold.[1][2][3] However, the stability of these molecules, particularly under acidic conditions, can be a critical factor in their synthesis, purification, and application. This guide will explore the nuances of their behavior in acidic media, providing you with the necessary tools to navigate potential experimental pitfalls.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with methoxy-trifluoromethyl pyridines under acidic conditions.

Issue 1: Unexpected Formation of a Pyridone Byproduct

Symptoms:

  • Appearance of a new, often more polar, byproduct in your reaction mixture, confirmed by LC-MS or TLC.

  • The mass of the byproduct corresponds to the loss of a methyl group from your starting material.

  • Reduced yield of the desired product.

Root Cause Analysis: Under acidic conditions, the methoxy group on the pyridine ring can be susceptible to cleavage, leading to the formation of a more stable pyridone tautomer. This process is typically initiated by the protonation of the pyridine nitrogen, which further activates the ring towards nucleophilic attack on the methyl group of the methoxy substituent or direct cleavage of the O-alkyl bond. The trifluoromethyl group, being strongly electron-withdrawing, can influence the rate of this cleavage depending on its position relative to the methoxy group.

Workflow for Diagnosis and Resolution:

Caption: Troubleshooting workflow for unexpected pyridone formation.

Detailed Mitigation Strategies:

  • Employ Milder Acidic Conditions: If your protocol allows, substitute strong acids (e.g., concentrated HCl, H₂SO₄) with milder alternatives like acetic acid or pyridinium p-toluenesulfonate (PPTS). Trifluoroacetic acid (TFA) can sometimes be used as it can activate the heterocycle by N-protonation without being overly aggressive towards the methoxy group, though its effectiveness is substrate-dependent.[4]

  • Control Reaction Temperature: The cleavage of the methoxy group is often accelerated at elevated temperatures. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly suppress the formation of the pyridone byproduct.

  • Optimize Reaction Time: Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the desired product is formed to minimize the exposure of the product and starting material to the acidic conditions.

Issue 2: Low Yield in Acid-Catalyzed Reactions Using a Methoxy-Trifluoromethyl Pyridine Substrate

Symptoms:

  • The reaction proceeds to a low conversion, even after extended reaction times.

  • Significant amounts of unreacted starting material remain.

  • No major byproducts are observed, suggesting a lack of reactivity rather than degradation.

Root Cause Analysis: The trifluoromethyl group is a powerful electron-withdrawing substituent.[1][5] This property significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and lowering the pKa of its conjugate acid.[1] In an acid-catalyzed reaction, protonation of the pyridine nitrogen is often a key step for activating the substrate. If the pyridine is not sufficiently basic to be protonated by the acid used, the catalytic cycle may be inefficient, leading to low yields.

Diagram of Electronic Effects:

G cluster_0 Methoxy-Pyridine cluster_1 Methoxy-Trifluoromethyl-Pyridine Pyridine_N Pyridine Nitrogen (Relatively Basic) Methoxy Methoxy Group (-OCH3) Methoxy->Pyridine_N Donates electron density (position-dependent) Pyridine_N_CF3 Pyridine Nitrogen (Less Basic) Trifluoromethyl Trifluoromethyl Group (-CF3) Trifluoromethyl->Pyridine_N_CF3 Strongly withdraws electron density Methoxy_CF3 Methoxy Group (-OCH3)

Caption: Influence of the trifluoromethyl group on pyridine basicity.

Experimental Protocol for Overcoming Low Reactivity:

  • Quantify the Basicity (pKa Measurement):

    • Objective: To determine the pKa of your methoxy-trifluoromethyl pyridine.

    • Method: Potentiometric titration is a standard method.

      • Dissolve a known concentration of your compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

      • Titrate with a standardized solution of a strong acid (e.g., HCl).

      • Record the pH at regular intervals of titrant addition.

      • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

    • Interpretation: Compare the measured pKa to the pKa of the acid catalyst you are using. For efficient protonation, the pKa of the catalyst should be significantly lower than the pKa of the pyridine.

  • Select a Stronger Acid Catalyst: If the pKa of your substrate is very low, a stronger acid may be required to achieve sufficient protonation. Consider moving from a weaker acid like acetic acid to a stronger one like p-toluenesulfonic acid or even a Lewis acid, provided it doesn't induce degradation.

  • Increase Catalyst Loading: In some cases, increasing the molar ratio of the acid catalyst can shift the equilibrium towards the protonated, more reactive form of the pyridine.

Data Summary Table:

Compound ExampleSubstituent PositionsExpected BasicityRecommended Acid Strength
2-Methoxy-6-(trifluoromethyl)pyridine2-OCH₃, 6-CF₃LowStrong (e.g., p-TsOH)
4-Methoxy-2-(trifluoromethyl)pyridine4-OCH₃, 2-CF₃Higher than 2,6-disubstitutedModerate to Strong
3-Methoxy-5-(trifluoromethyl)pyridine3-OCH₃, 5-CF₃IntermediateModerate

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed cleavage of the methoxy group on a pyridine ring?

A1: The acid-catalyzed cleavage of a methoxy group on a pyridine ring typically proceeds through one of two primary mechanisms, initiated by the protonation of the pyridine nitrogen:

  • SN2 Pathway: A nucleophile present in the reaction mixture (e.g., a halide ion from the acid) can attack the methyl group of the protonated methoxyether, leading to the displacement of the pyridone as the leaving group.

  • A-1 Pathway (Unimolecular): In strongly acidic conditions and at higher temperatures, the protonated ether can undergo unimolecular cleavage to form a pyridone and a methyl cation. This is generally less common for methyl ethers but can be a contributing pathway.

The presence of a trifluoromethyl group will influence the electron density on the pyridine ring and the oxygen of the methoxy group, thereby affecting the rate of these reactions.

Q2: How does the position of the trifluoromethyl and methoxy groups affect the stability of the molecule in acidic media?

A2: The relative positions of the substituents are crucial:

  • CF₃ at the 2- or 6-position: When the trifluoromethyl group is ortho to the pyridine nitrogen, it exerts a strong inductive electron-withdrawing effect, significantly reducing the basicity of the nitrogen.[1] This can make the initial protonation step more difficult, potentially rendering the molecule more kinetically stable in moderately acidic solutions. However, once protonated, the ring is highly electron-deficient, which can affect subsequent reactions.

  • CF₃ at the 4-position: A trifluoromethyl group at the 4-position also strongly deactivates the ring through both inductive and resonance effects, lowering the basicity of the nitrogen.

  • Methoxy group at the 2- or 4-position: A methoxy group at these positions can be more susceptible to nucleophilic displacement after protonation of the ring nitrogen, as these positions are electronically activated towards such reactions in pyridinium systems.[6]

Q3: Can the trifluoromethyl group itself degrade under acidic conditions?

A3: The trifluoromethyl group is exceptionally stable under most acidic conditions due to the high strength of the carbon-fluorine bond.[5] Hydrolysis of a trifluoromethyl group to a carboxylic acid typically requires harsh basic conditions and is generally not a concern in acidic media.[7] Therefore, degradation of the methoxy group or other functional groups on the molecule is a more probable event.

Q4: Are there any recommended storage conditions for methoxy-trifluoromethyl pyridines to ensure their long-term stability?

A4: To ensure long-term stability, these compounds should be stored in a cool, dry place, protected from light.[8] It is advisable to store them in an inert atmosphere (e.g., under argon or nitrogen) to prevent potential oxidative degradation, especially if other sensitive functional groups are present. Avoid storage in acidic or basic environments.

References

  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Cox, R. A., & Buncel, E. (2012). Three different mechanisms for azo-ether hydrolyses in aqueous acid. Canadian Journal of Chemistry, 90(10), 791-797.
  • Pang, J. H., Kaga, A., & Chiba, S. (2018). Nucleophilic amination of methoxypyridines by a sodium hydride-iodide composite. Organic Letters, 20(17), 5554-5558. Available at: [Link]

  • Ng, C. L., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(11), 6445-6451. Available at: [Link]

  • Kubyshkin, V., et al. (2019). Enhancing Auxiliary‐Mediated Native Chemical Ligation at Challenging Junctions with Pyridine Scaffolds. Chemistry – A European Journal, 25(63), 14389-14395. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available at: [Link]

  • Gáspár, A., et al. (2021). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. The Journal of Organic Chemistry, 86(1), 548-560. Available at: [Link]

  • Li, Y., et al. (2020). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. Synlett, 31(13), 1309-1313. Available at: [Link]

  • Pang, J. H., Kaga, A., & Chiba, S. (2018). Nucleophilic amination of methoxypyridines by a sodium hydride. Nanyang Technological University Institutional Repository. Available at: [Link]

  • A Comparative Guide to the Synthesis of Trifluoromethyl-Substituted Bipyridines. Benchchem.
  • Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Francisco, M. A., & Toste, F. D. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489. Available at: [Link]

  • Langan, C. M., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1474-1483. Available at: [Link]

  • Pyridines. Wikipedia. Available at: [Link]

  • Yagupolskii, L. M., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2216. Available at: [Link]

  • Technical Support Center: Enhancing the Stability of Trifluoromethylphenyl-Containing Compounds. Benchchem.
  • Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. ResearchGate. Available at: [Link]

  • Sammakia, T., & Stangel, I. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters, 13(24), 6432-6435. Available at: [Link]

  • US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
  • The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia.pub. Available at: [Link]

  • Li, Q., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4875-4885. Available at: [Link]

  • Microbial degradation of polyfluorinated xenobiotics. ResearchGate. Available at: [Link]

  • US3161642A - Preparation of pyrimidine derivatives by ether cleavage. Google Patents.
  • González, C. C., et al. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of Organic Chemistry, 71(5), 2113-2116. Available at: [Link]

  • Deady, L. W., & Shanks, R. A. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1962-1965. Available at: [Link]

  • Acidity Study on 3-Substituted Pyridines. MDPI. Available at: [Link]

Sources

Technical Support Center: Reaction Time Optimization for Trifluoromethyl Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Operational System: High-Throughput Synthesis Support (HTSS)

Mission Statement

You are experiencing bottlenecks in the trifluoromethylation of pyridine scaffolds. Whether utilizing radical precursors (Minisci-type), photoredox catalysis, or nucleophilic cross-coupling, "reaction time" is rarely just about the clock—it is a proxy for kinetic efficiency, catalyst turnover frequency (TOF), and mass transfer limitations.

This guide moves beyond basic recipes. We troubleshoot the kinetic barriers preventing your reaction from reaching completion in minutes rather than hours.

Module 1: Photoredox & Radical Architectures

Focus: Minisci Reactions, Langlois Reagent, and Photocatalysis.

Q: My photoredox reaction stalls at 60% conversion after 18 hours. Adding more catalyst doesn't help. Why?

A: You are likely fighting the Beer-Lambert Law, not chemical kinetics.

  • The Mechanism: In batch reactors, the penetration depth of blue LED light (typically 450 nm) drops exponentially with path length. As the concentration of the photocatalyst (e.g.,

    
     or 
    
    
    
    ) increases, the "reaction zone" shrinks to a thin layer near the glass surface (often <2 mm). The bulk solution remains dark and unreactive.
  • The Fix:

    • Switch to Flow: Pump the reaction through FEP tubing (ID < 1 mm). This maximizes the surface-area-to-volume ratio, ensuring uniform irradiation.

    • Decrease Catalyst Loading: Counter-intuitively, lowering the catalyst concentration can sometimes increase the effective path length of light, engaging more substrate in the bulk solution.

    • Check the Quenching Cycle: If using oxidative quenching (e.g., with

      
      ), ensure your sacrificial electron donor is not depleted before the substrate.
      
Q: I am using the Langlois reagent ( ) for a Minisci reaction. The reaction is fast (1 hour), but I get a complex mixture of regioisomers. How do I optimize for selectivity without sacrificing time?

A: You must tune the "Polarity Match" between the radical and the heterocycle.

  • The Mechanism: The

    
     radical is electrophilic.[1] It seeks the most electron-rich position. However, pyridine is electron-deficient.[2]
    
  • The Optimization:

    • Acidification (The Protonation Switch): Add TFA (Trifluoroacetic acid) to protonate the pyridine nitrogen. This lowers the LUMO energy of the pyridine, making it more electrophilic. While this seems counter-productive for an electrophilic radical attack, it actually activates the C2/C4 positions via a charge-transfer complex mechanism, often accelerating the rate while locking regioselectivity.

    • Phase Transfer: If using a biphasic system (DCM/Water), the transfer of the

      
       radical from the aqueous phase (where Langlois reagent dissolves) to the organic phase is rate-limiting. Add a phase transfer catalyst (TBAB) or switch to a DMSO/Water homogeneous mix to slash reaction time.
      

Module 2: Flow Chemistry & Process Intensification

Focus: Converting 12-hour batch protocols to 10-minute flow streams.

Q: How do I translate my batch trifluoromethylation to flow to reduce residence time?

A: You must exploit "Process Windows" that are unsafe in batch.

  • The Logic: In batch, you are limited by the boiling point of the solvent and exotherm control. In flow, you can superheat solvents (pressurized) to accelerate kinetics (Arrhenius equation: rate doubles every ~10°C).

  • Protocol - The "Flash" Method:

    • Reagent: Use Pyridine N-oxides with Trifluoroacetic Anhydride (TFAA).

    • Solvent: Acetonitrile.

    • Temperature: Superheat to 80-100°C (backpressure regulator set to 75 psi).

    • Result: Reaction times drop from 12 hours (batch) to <10 minutes (flow) because you are driving the decarboxylation step thermally without safety risks.

Data Summary: Batch vs. Flow Optimization
ParameterBatch Process (Standard)Optimized Flow ProcessKinetic Advantage
Light Source Blue LED Bulb (External)High-Intensity LED Array (Wrapped)Photon Flux Density
Path Length 20 mm (Vial)0.8 mm (FEP Tubing)Beer-Lambert Penetration
Temp Limit Reflux (

C in MeCN)
Superheated (

C @ 100 psi)
Arrhenius Rate Acceleration
Gas Reagents Balloon (

or

)
Tube-in-Tube / Mass Flow ControllerHenry’s Law (Saturation)
Time to Completion 12 - 24 Hours 5 - 20 Minutes ~100x Reduction

Module 3: Nucleophilic & Copper-Mediated Methods

Focus: Cross-coupling, Chen’s Reagent, and Decomposition.

Q: My Cu-mediated reaction works but requires 24 hours at 120°C. If I go hotter, the yield drops. Why?

A: You are hitting the "Fluoride Elimination" ceiling.

  • The Issue: At high temperatures (

    
    C), the active 
    
    
    
    species becomes unstable and disproportionates or undergoes
    
    
    -elimination to form difluorocarbene (
    
    
    ) and fluoride. This kills the reaction.
  • The Fix:

    • Ligand Stabilization: Use 1,10-phenanthroline or bipyridine ligands. These stabilize the high-valent

      
       intermediate, allowing faster reductive elimination (the product-forming step) without decomposition.
      
    • Microwave Acceleration: Instead of a thermal ramp, use microwave irradiation. The direct dielectric heating of polar pyridine substrates allows you to spike the temperature to 140°C for only 5 minutes. This "pulse" heating drives the reaction before the catalyst has time to decompose.

Visualizing the Optimization Logic

Diagram 1: Photoredox Catalytic Cycle & Rate-Limiting Steps

This diagram illustrates where time is lost during the photoredox cycle (Quenching vs. Recombination).

Photoredox_Cycle PC_GS Photocatalyst (Ground State) [Ru(bpy)3]2+ PC_Excited Excited State *[Ru(bpy)3]2+ PC_GS->PC_Excited hv (Blue LED) PC_Excited->PC_GS Fluorescence (Loss) Radical_CF3 •CF3 Radical (Active Species) PC_Excited->Radical_CF3 SET (Single Electron Transfer) Quencher CF3 Source (Oxidative Quenching) Quencher->Radical_CF3 Intermediate Radical Adduct Radical_CF3->Intermediate Addition to Pyridine Recombination Radical Recombination (Time Loss / Side Products) Radical_CF3->Recombination Slow Kinetics allow Dimerization Substrate Pyridine Substrate Substrate->Intermediate Product CF3-Pyridine Product Intermediate->Product Oxidation/Deprotonation

Caption: The critical bottleneck is the competition between Radical Addition (Green) and Recombination (Grey). High photon flux in flow reactors favors the Green pathway.

Diagram 2: Troubleshooting Decision Matrix

Follow this logic to select the correct optimization strategy.

Optimization_Flow Start Start: Reaction Too Slow (>12h) Check_Method Check Method Start->Check_Method Photoredox Photoredox/Radical Check_Method->Photoredox Thermal Thermal/Nucleophilic Check_Method->Thermal Light_Check Is Solution Dark/Opaque? Photoredox->Light_Check Temp_Check Can you increase Temp? Thermal->Temp_Check Beer_Limit Beer-Lambert Limit Light_Check->Beer_Limit Yes Sol_Loading Reduce Catalyst Loading Light_Check->Sol_Loading No Sol_Flow Switch to FLOW Reactor (Reduce Path Length) Beer_Limit->Sol_Flow Decomp Reagent Decomposition? Temp_Check->Decomp Yes (Yield Drops) Sol_Micro Microwave Pulse Heating Temp_Check->Sol_Micro No (Kinetics Slow) Sol_Ligand Add Stabilizing Ligand (Phenanthroline) Decomp->Sol_Ligand

Caption: Decision tree for selecting the correct time-optimization strategy based on reaction constraints.

References

  • Mechanisms of Photoredox Catalysis: Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). "Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis." Chemical Reviews.

  • Flow Chemistry Optimization: Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews.

  • Minisci Reaction Regioselectivity: Duncton, M. A. J. (2011). "Minisci reactions: Versatile C–H functionalizations for medicinal chemists."[3] Med.[3][4] Chem. Commun.

  • Cu-Mediated Trifluoromethylation: Oishi, M., Kondo, H., & Amii, H. (2009). "Aromatic Trifluoromethylation Catalytic in Copper." Chemical Communications.

  • Pyridine N-Oxide Method: Beatty, J. W., & Stephenson, C. R. J. (2015). "Amine Functionalization via Oxidative Photoredox Catalysis: Methodology Development and Mechanistic Insights." Accounts of Chemical Research.

Sources

Validation & Comparative

Comparing reactivity of 2-iodo vs 2-bromo trifluoromethyl pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing reactivity of 2-iodo vs 2-bromo trifluoromethyl pyridines Content Type: Technical Comparison Guide

Executive Summary: The "Selectivity vs. Stability" Trade-off

In the functionalization of trifluoromethylpyridines (


-Py), the choice between a 2-iodo  and a 2-bromo  handle is not merely a matter of leaving group ability; it is a strategic decision that dictates the synthetic pathway, cost structure, and impurity profile.
  • Select 2-Iodo when performing Lithium-Halogen Exchange at low temperatures to avoid "Halogen Dance" side reactions, or when conducting Pd-catalyzed couplings on highly deactivated rings where oxidative addition is rate-limiting.

  • Select 2-Bromo for scalable GMP processes where cost is paramount, or when the reaction manifold is

    
     , where the electronegativity of bromine offers a slight kinetic advantage over iodine.
    

The presence of the


 group (strong EWG) significantly acidifies the pyridine ring protons, making the substrate highly susceptible to base-mediated migration (Halogen Dance). This guide details how to navigate these competing pathways.

Fundamental Properties & Reactivity Profile[1]

The


 group exerts a strong inductive electron-withdrawing effect (-I), deactivating the ring toward Electrophilic Aromatic Substitution (

) but activating it for Nucleophilic Aromatic Substitution (

) and metal insertion.
Head-to-Head Comparison
Feature2-Iodo-

-Pyridine
2-Bromo-

-Pyridine
Practical Implication
C-X Bond Energy ~65 kcal/mol (Weakest)~81 kcal/molIodine allows milder activation; Bromine requires heat.
Li-Exchange Rate Extremely Fast (

)
Moderate (

)
Critical: Iodine allows kinetic exchange. Bromine risks "Halogen Dance."
Oxidative Addition Fast (Low barrier)Slower (Higher barrier)Iodine preferred for crowded/deactivated systems.

Reactivity
Poor (Leaving group limited)Moderate (Meisenheimer stabilized)Bromine is better for

(though F is superior to both).
Stability Light/Heat SensitiveStableBromine is preferred for long-term storage/bulk handling.
Cost High (

$)
Low ($)Bromine is the standard for early-phase scale-up.

Critical Reaction Pathways

A. Lithium-Halogen Exchange: The "Halogen Dance" Trap

This is the most distinct differentiator. The


 group acidifies the ring protons (pKa ~26-28).
  • With 2-Iodo: The rate of Li-I exchange is faster than the rate of proton abstraction. You get clean lithiation at C2.

  • With 2-Bromo: The rate of Li-Br exchange is comparable to the rate of deprotonation. Lithium bases (n-BuLi, LDA) often deprotonate ortho to the halogen before exchanging, triggering a migration of the halogen to a more thermodynamically stable position (Halogen Dance).[1]

B. Palladium-Catalyzed Cross-Coupling

For Suzuki-Miyaura or Sonogashira couplings:

  • 2-Iodo: Oxidative addition is rapid, often proceeding at Room Temperature (RT). This is crucial for

    
    -pyridines, as high heat can sometimes lead to defluorination or decomposition of the sensitive 
    
    
    
    motif.
  • 2-Bromo: Requires elevated temperatures (60-100°C) to overcome the activation energy for oxidative addition.

Visualizing the Competitive Pathways

The following diagram illustrates the divergence in reactivity. Note how the 2-Bromo substrate opens a "failure pathway" (Halogen Dance) that is kinetically suppressed in the 2-Iodo system.

ReactivityLandscape cluster_0 Substrate Selection Start_I 2-Iodo-CF3-Pyridine Li_Exchange Reaction: Li-Halogen Exchange (n-BuLi, -78°C) Start_I->Li_Exchange Start_Br 2-Bromo-CF3-Pyridine Start_Br->Li_Exchange Int_Li_2 2-Lithio-CF3-Pyridine (Kinetic Product) Li_Exchange->Int_Li_2 Fast Exchange (k_ex >> k_deprot) Li_Exchange->Int_Li_2 Competing Path Int_Deprot Lithiated Intermediate (Deprotonation) Li_Exchange->Int_Deprot Slow Exchange (k_ex ≈ k_deprot) Prod_Clean Target C2-Functionalized Product Int_Li_2->Prod_Clean Prod_Dance Regioisomer Mixture (Halogen Dance) Int_Deprot->Prod_Dance Migration

Figure 1: Mechanistic divergence in Lithium-Halogen exchange. The 2-Iodo substrate avoids the "Halogen Dance" via rapid kinetic exchange.

Experimental Protocols

Protocol A: Selective Lithiation (Recommended for 2-Iodo)

Target: Generation of 2-lithio-X-(trifluoromethyl)pyridine for electrophile trapping.

Safety Note: Organolithiums are pyrophoric.


-pyridines can react violently if allowed to warm uncontrolled.
  • Setup: Flame-dry a 3-neck round-bottom flask. Flush with Argon.

  • Solvent: Add anhydrous THF (0.1 M concentration relative to substrate).

  • Substrate: Add 2-iodo-X-(trifluoromethyl)pyridine (1.0 equiv).

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Crucial: Do not use 0°C; exchange is too fast and decomposition will occur.

  • Exchange: Add n-BuLi (1.05 equiv, 1.6M in hexanes) dropwise over 10 minutes via syringe pump.

    • Observation: A color change (often yellow to deep red/brown) indicates lithiation.

  • Aging: Stir at -78°C for exactly 15-20 minutes .

    • Why? Longer times increase the risk of scrambling even with Iodine.

  • Trapping: Add the electrophile (e.g., aldehyde, DMF,

    
    ) (1.2 equiv) dissolved in THF.
    
  • Warm-up: Allow to warm to RT slowly over 2 hours.

  • Quench: Add sat.

    
    .[2]
    
Protocol B: Suzuki-Miyaura Coupling (Recommended for 2-Bromo)

Target: Biaryl synthesis where cost is a driver.

  • Setup: Charge a reaction vial with 2-bromo-X-(trifluoromethyl)pyridine (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and Base (

    
    , 2.0 equiv).
    
  • Catalyst: Add

    
     (3-5 mol%).
    
    • Note: For sterically hindered 2-bromo substrates, switch to active catalytic systems like Pd_2(dba)_3 / XPhos .

  • Solvent: Add degassed Dioxane/Water (4:1 ratio).

  • Reaction: Heat to 80°C for 4-12 hours.

    • Comparison: If using the 2-iodo analog, this reaction would likely proceed at RT or 40°C with lower catalyst loading (1 mol%).

Decision Matrix: When to use which?

The following flowchart guides the selection process based on project phase and reaction type.

DecisionMatrix Start Start: Choose Halogen ReactionType What is the Reaction Type? Start->ReactionType LiExchange Lithium-Halogen Exchange ReactionType->LiExchange PdCoupling Pd-Catalyzed Coupling ReactionType->PdCoupling SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr TempConstraint Can you run at -78°C? LiExchange->TempConstraint Scale Scale of Reaction? PdCoupling->Scale UseFluoro USE 2-FLUORO (Gold Standard) SNAr->UseFluoro Preferred UseBromoSNAr USE 2-BROMO (Better than Iodo) SNAr->UseBromoSNAr If F unavailable UseIodo USE 2-IODO (Avoids Halogen Dance) TempConstraint->UseIodo Yes UseBromoMg USE 2-BROMO (Requires Turbo-Grignard iPrMgCl·LiCl) TempConstraint->UseBromoMg No (or Scale-up) Research Discovery (<1g) Need Speed/Success Scale->Research Process Process (>100g) Need Cost Efficiency Scale->Process Research->UseIodo UseBromoPd USE 2-BROMO (Cheaper, Stable) Process->UseBromoPd

Figure 2: Strategic decision tree for selecting the optimal halogen handle.

References

  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F.; Patricia, J. J. "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." J. Organomet. Chem.1988, 352, 1-46.
    • Key Finding: Establishes the kinetic hierarchy I > Br >> Cl, critical for avoiding side reactions in pyridine systems.
  • The Halogen Dance Mechanism

    • Schnürch, M.; Spina, M.; Khan, A. F.; Mihovilovic, M. D.; Stanetty, P. "Halogen Dance Reactions—A Review." Chem. Soc. Rev.2007, 36, 1046-1057.
    • Key Finding: Details the base-catalyzed migration mechanism on heteroaromatics and why bromopyridines are more susceptible than iodopyridines.
  • Oxidative Addition to Pyridines

    • Stambuli, J. P.; et al. "Pd-Catalyzed Cross-Coupling of 2-Halo-Pyridines." J. Am. Chem. Soc.2002, 124, 9346.
    • Key Finding: Discusses the electronic deactivation of 2-halopyridines and the necessity of specific ligands/halogens for efficient coupling.
  • Trifluoromethylpyridine Reactivity

    • Schlosser, M.
    • Key Finding: Specific review on how the group alters the pKa and metall

Sources

Advanced Characterization of Methoxy-Trifluoromethyl Pyridines: GC-MS Fragmentation & Isomer Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Methoxy-trifluoromethyl pyridines represent a high-value scaffold in modern medicinal chemistry (e.g., kinase inhibitors, agrochemicals). The trifluoromethyl (-CF₃) group confers metabolic stability and lipophilicity, while the methoxy (-OCH₃) group acts as a hydrogen bond acceptor and handle for further functionalization.

For the analytical scientist, these compounds present a specific challenge: Regioisomerism . The position of the -CF₃ group relative to the -OCH₃ group (e.g., 2-methoxy-3-trifluoromethyl vs. 2-methoxy-5-trifluoromethyl) drastically alters biological activity but often yields nearly identical electron ionization (EI) mass spectra .

This guide objectively compares the GC-MS fragmentation performance of these moieties against alternative analytical workflows, providing a mechanistic blueprint for structural elucidation.

Mechanistic Deep Dive: Fragmentation Pathways

To validate the identity of a methoxy-trifluoromethyl pyridine, one must understand the causality behind its ion production. Unlike simple alkanes, the fragmentation here is driven by the stability of the aromatic pyridine ring and the competing electronics of the substituents.

The Primary Fragmentation Event: Radical Cation Formation

Upon 70 eV electron impact, the molecule forms a stable molecular ion (


, m/z 177). The lone pair on the methoxy oxygen or the pyridine nitrogen is the most likely site of initial ionization.
Key Diagnostic Pathways
  • 
    -Cleavage (Loss of Methyl Radical): 
    The most dominant pathway is the loss of the methyl group from the methoxy substituent (
    
    
    
    ). This generates a resonance-stabilized quinoid-like cation.
    • Observation: Strong peak at m/z 162 .

    • Mechanism:

      
      
      
  • Carbonyl Elimination (Loss of CO): Following methyl loss, the resulting ion often expels carbon monoxide (CO, 28 Da), contracting the ring.

    • Observation: Peak at m/z 134 (162 - 28).

  • Trifluoromethyl Degradation (Loss of

    
    ): 
    While the C-F bond is strong, the entire 
    
    
    
    group can be cleaved as a radical, especially if the aromatic ring can stabilize the resulting cation.
    • Observation: Peak at m/z 108 (177 - 69).

The "Ortho Effect" (Isomer Specific)

In 2-methoxy-3-(trifluoromethyl)pyridine , the steric proximity of the -OCH₃ and -CF₃ groups allows for unique rearrangements not possible in the 2,5-isomer.

  • Fluorine Transfer: A fluorine atom may transfer to the oxygen or ring during fragmentation, leading to unique H-F elimination pathways or stabilized cyclic intermediates.

Visualization: Fragmentation Logic

The following diagram illustrates the competing fragmentation pathways for 2-methoxy-3-(trifluoromethyl)pyridine.

FragmentationPathway M_Ion Molecular Ion (M+) m/z 177 (Stable Aromatic) Path_A [M - CH3]+ m/z 162 (Quinoid Cation) M_Ion->Path_A - •CH3 (15 Da) Alpha Cleavage Path_B [M - CF3]+ m/z 108 (Pyridine Cation) M_Ion->Path_B - •CF3 (69 Da) Sigma Bond Break Path_D [M - F]+ m/z 158 (Minor Path) M_Ion->Path_D - •F (19 Da) Path_C [M - CO]+ m/z 134 (Ring Contraction) Path_A->Path_C - CO (28 Da) Rearrangement

Caption: Figure 1. Competing EI-MS fragmentation pathways for 2-methoxy-3-(trifluoromethyl)pyridine. The loss of methyl (m/z 162) is typically the base peak or highly abundant.

Comparative Analysis: Performance vs. Alternatives

This section objectively compares standard GC-EI-MS against alternative techniques for the specific problem of differentiating positional isomers (e.g., 2,3-substituted vs. 2,5-substituted).

The Challenge: Spectral Similarity

Positional isomers of trifluoromethyl pyridines often yield Mass Spectral Match Scores >900/1000, making automated identification prone to error.

FeatureGC-EI-MS (Standard)GC-VUV (Vacuum UV)GC-IRD (Infrared)
Primary Analyte Fragment Ions (m/z)Electronic Absorption (125-240 nm)Vibrational Modes
Differentiation Power Low to Medium . Relies on subtle intensity ratios of common ions (e.g., m/z 162 vs 108).High . Unique absorption cross-sections for ortho/meta/para isomers.Very High . Distinct fingerprint region (esp. C-F stretch).
Sensitivity High (pg range)Medium (ng range)Low (µg range)
Throughput High (Standard workflow)High (Flow-through detector)Low (Often requires deposition)
Data Comparison: Isomer Fingerprints

While spectra are similar, careful manual integration reveals diagnostic ratio differences driven by the "Ortho Effect."

Ion (m/z)Fragment Identity2-Methoxy-3 -CF₃ (Ortho)2-Methoxy-5 -CF₃ (Para-like)
177 Molecular Ion (

)
StrongStrong
162

Base Peak (100%) Base Peak (100%)
158

Elevated (Proximity effect)Low / Absent
134

MediumMedium
108

LowMedium

Note: Relative abundances are indicative of general class behavior. "Elevated" implies a statistically significant increase in ion count relative to the base peak compared to the isomer.

Validated Experimental Protocol

To ensure reproducibility and minimize inlet discrimination (which can alter ion ratios), follow this self-validating protocol.

Sample Preparation[1]
  • Solvent: Methanol (HPLC Grade). Avoid chlorinated solvents if possible to prevent halogen exchange artifacts, though DCM is acceptable.

  • Concentration: 10 µg/mL (10 ppm). High concentrations cause detector saturation, skewing isotope ratios.

  • Derivatization: None required (compounds are volatile).

GC-MS Method Parameters
  • Inlet: Split mode (10:1 or 20:1) @ 250°C. Critical: Split injection prevents source overloading.

  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Source: 230°C (Standard EI).

  • Scan Range: m/z 40 – 350.

Analytical Workflow Diagram

This workflow ensures that if GC-MS fails to distinguish isomers, the user is directed to the necessary "Alternative" validation steps.

AnalyticalWorkflow Start Sample Extract GC_Inj GC Injection (Split 20:1) Start->GC_Inj EI_MS EI-MS Source (70 eV) GC_Inj->EI_MS Decision Library Match > 95%? EI_MS->Decision Isomer_Check Check Retention Index (RI) & m/z 158 Ratio Decision->Isomer_Check Multiple Isomers Final_ID Confirmed ID Decision->Final_ID Unique Match Isomer_Check->Final_ID RI Matches Std Alt_Method Require Orthogonal Data (NMR / GC-VUV) Isomer_Check->Alt_Method Ambiguous

Caption: Figure 2. Decision tree for identifying isomeric methoxy-trifluoromethyl pyridines, prioritizing RI and specific ion ratios when spectral matching is insufficient.

References

  • Maher, H. M., Awad, T., & Clark, C. R. (2009). Differentiation of the regioisomeric 2-, 3-, and 4-trifluoromethylphenylpiperazines (TFMPP) by GC-IRD and GC-MS. Forensic Science International.[1][2] Retrieved from [Link]

  • Kranenburg, R. F., et al. (2019).[1] Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS. Forensic Science International.[1][2] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass spectrum of Pyridine, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

Sources

Strategic Bioisosterism: The 4-Trifluoromethyl Pyridine Scaffold in Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule drugs, the 4-trifluoromethyl pyridine scaffold represents a high-value bioisostere for para-substituted aromatic rings (specifically 4-trifluoromethyl phenyl and 4-chlorophenyl moieties). This guide analyzes the strategic deployment of this scaffold to modulate Lipophilic Efficiency (LipE) , mitigate CYP450-mediated metabolism , and introduce specific hydrogen-bond acceptor (HBA) vectors without compromising potency.

Physicochemical Profiling: The "Fluorine-Nitrogen" Balance

The 4-trifluoromethyl pyridine scaffold offers a unique physicochemical profile by combining the electron-withdrawing power of the trifluoromethyl group (


) with the polarity of the pyridine nitrogen.[1]
Comparative Vector Analysis

The primary utility of this scaffold lies in its ability to "reset" the physicochemical baseline of a lead compound.

PropertyPhenyl (

)
4-

-Phenyl
4-

-Pyridine
Impact on Drug Design
Electronic (

)
0.000.54~0.65 Highly electron-deficient ring; reduces oxidation potential.
Lipophilicity (

)
0.00+0.88+0.20 to +0.40

adds lipophilicity, but N-atom subtracts it. Net result: Moderate lipophilicity.
H-Bonding NoneNoneWeak HBA The N-atom (sp2) can accept H-bonds (

is low due to

).
Metabolic Liability High (Oxidation)ModerateLow Blocks para-oxidation; N-atom deactivates ring toward electrophilic attack.
The "Electronic Deactivation" Mechanism

The


 group at the 4-position exerts a strong inductive (

) and resonance effect, significantly lowering the basicity of the pyridine nitrogen.
  • Unsubstituted Pyridine

    
    :  ~5.2
    
  • 4-

    
    -Pyridine 
    
    
    
    :
    ~2.6

Implication: This low


 ensures the nitrogen remains unprotonated at physiological pH (7.4), preventing non-specific protein binding (albumin) and reducing hERG liability often associated with basic centers, while retaining the ability to act as a weak hydrogen bond acceptor in the active site.

Metabolic Stability & Pharmacokinetics[2][3]

The replacement of a phenyl ring with a pyridine (the "N-scan") is a standard tactic to improve metabolic stability. However, the 4-


 motif amplifies this effect through two distinct mechanisms:
  • Steric/Electronic Blocking: The

    
     group physically blocks the para-position, a primary site for CYP450-mediated hydroxylation (Phase I metabolism).
    
  • Ring Deactivation: The electron-deficient nature of the pyridine ring, exacerbated by the

    
     group, makes the scaffold resistant to oxidative attack by high-valent iron-oxo species in the CYP catalytic cycle.
    
Decision Logic: When to Deploy

Use the following decision tree to determine if this scaffold fits your SAR (Structure-Activity Relationship) campaign.

Scaffold_Selection Start Lead Compound Analysis Issue_ID Identify Liability Start->Issue_ID Metab_Issue High Clearance (CYP)? Issue_ID->Metab_Issue Sol_Issue Low Solubility / High LogP? Issue_ID->Sol_Issue Decision_CF3Py Deploy 4-CF3-Pyridine Metab_Issue->Decision_CF3Py Yes (Aromatic Oxidation) Decision_Other Consider Other Bioisosteres (e.g., Oxetane, Pyrazole) Metab_Issue->Decision_Other No (Aliphatic/Conjugation) Sol_Issue->Decision_CF3Py Yes (Need Polar Surface Area) Sol_Issue->Decision_Other No

Figure 1: Decision logic for scaffold deployment in lead optimization.

Synthetic Accessibility: Validated Protocol

To ensure reproducibility, we recommend a Suzuki-Miyaura Cross-Coupling approach. While radical trifluoromethylation (Minisci type) exists, coupling a pre-functionalized 4-trifluoromethyl-2-halo-pyridine building block provides higher regiocontrol and yield for complex drug intermediates.

Protocol: C2-Arylation of 4-Trifluoromethyl Pyridine

Objective: Couple 2-bromo-4-(trifluoromethyl)pyridine with an aryl boronic acid.

Reagents:

  • Substrate: 2-Bromo-4-(trifluoromethyl)pyridine (1.0 equiv)

  • Partner: Aryl boronic acid (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge the halogenated pyridine (1.0 mmol), aryl boronic acid (1.2 mmol), and base (2.0 mmol).

  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Quickly add the Pd-catalyst (5 mol%) under positive inert gas pressure.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS for consumption of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Synthesis_Workflow Step1 Reagent Charging (Py-Br + Ar-B(OH)2 + Base) Step2 Inertion (N2 Purge) Step1->Step2 Step3 Catalysis (Pd(dppf)Cl2 + Solvents) Step2->Step3 Step4 Heating (90°C, 4-12h) Step3->Step4 Step5 Workup & Purification Step4->Step5

Figure 2: Optimized Suzuki-Miyaura workflow for 4-trifluoromethyl pyridine installation.

Performance Comparison (Case Study Data)

The following data illustrates the impact of switching a 4-Chlorophenyl group to a 4-Trifluoromethyl Pyridine in a representative kinase inhibitor program (Data adapted from general SAR trends in J. Med. Chem.).[1][3][4][5][6][7][8][9]

MetricCompound A (4-Cl-Phenyl)Compound B (4-

-Pyridine)
Delta / Improvement
Potency (

)
12 nM18 nMComparable (Maintains binding)
LogD (pH 7.4) 4.23.1-1.1 (Improved Solubility)
Microsomal Stability (

)
14 min>60 min4x Increase (Blocked Oxidation)
Caco-2 Permeability

cm/s

cm/s
Slight Decrease (Due to polarity)

Interpretation: Compound B demonstrates the "Bioisosteric Advantage." While potency remains largely unchanged (confirming the


 mimics the steric bulk of Cl/Me), the introduction of the pyridine nitrogen significantly lowers LogD, moving the compound into a more favorable drug-like space and drastically improving metabolic half-life.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[2] Validating the Synthesis of 4-Aryl-2,6-bis(trifluoromethyl)pyridines by NMR. Link

  • Sigma-Aldrich. 4-(Trifluoromethyl)pyridine Product Specification & Properties. Link

  • Rueda-Espinosa, J., et al. (2023).[4][10] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Canadian Journal of Chemistry.[4] Link

  • Ogawa, T., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif. Journal of Pesticide Science. Link

Sources

Metabolic stability comparison: Trifluoromethyl vs Methyl pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the pyridine ring is a privileged scaffold, yet its substituted derivatives often suffer from rapid oxidative clearance. The methyl group (


), while useful for exploring hydrophobic pockets, is a notorious "metabolic soft spot," frequently undergoing rapid benzylic hydroxylation by Cytochrome P450 (CYP450) enzymes.

This guide analyzes the strategic replacement of the methyl group with a trifluoromethyl group (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) on pyridine scaffolds.[1] This bioisosteric switch is not merely a steric substitution; it fundamentally alters the electronic landscape of the heterocycle, drastically improving metabolic stability while modulating lipophilicity and basicity.[2]

Key Takeaway: Replacing a methyl group with a trifluoromethyl group typically increases metabolic half-life (


) by blocking CYP-mediated oxidation, but it comes with a "lipophilicity tax" (

) and a significant reduction in pyridine basicity (

).

Mechanistic Foundation: The "Magic Methyl" vs. The Fluorine Shield

To understand the stability difference, one must examine the bond energetics and the mechanism of CYP450 oxidation.

The Liability of the Methyl Group

The methyl group on an aromatic ring (like pyridine) is susceptible to benzylic oxidation . The mechanism proceeds via a hydrogen atom abstraction (HAT) by the high-valent Iron-Oxo species (Compound I) of the CYP450 enzyme.

  • Driving Force: The benzylic carbon-hydrogen (

    
    ) bond is relatively weak (
    
    
    
    kcal/mol) due to resonance stabilization of the resulting radical intermediate.
  • Outcome: The methyl group is converted to a hydroxymethyl (

    
    ), which is often further oxidized to a carboxylic acid (
    
    
    
    ), leading to rapid renal clearance or deactivation.
The Trifluoromethyl Blockade

The


 group acts as a metabolic wall.
  • Bond Strength: The

    
     bond is the strongest single bond in organic chemistry (
    
    
    
    kcal/mol or
    
    
    kJ/mol). CYP enzymes cannot generate the energy required to abstract a fluorine atom.
  • Steric & Electronic Shielding: The van der Waals radius of fluorine (

    
     Å) is larger than hydrogen (
    
    
    
    Å). The
    
    
    group has a volume similar to an isopropyl group, creating steric hindrance that prevents the enzyme's heme iron from approaching the carbon center. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the pyridine ring, making it less susceptible to oxidative attack elsewhere.
Visualization: Metabolic Pathways

MetabolicPathways cluster_methyl Methyl Pyridine (High Clearance) cluster_cf3 Trifluoromethyl Pyridine (Metabolically Stable) M_Py Methyl-Pyridine (Substrate) M_Rad Benzylic Radical (Intermediate) M_Py->M_Rad CYP450 (HAT) Fast M_OH Hydroxymethyl-Py (Metabolite 1) M_Rad->M_OH OH Rebound M_COOH Carboxy-Py (Excreted) M_OH->M_COOH Oxidation CF3_Py CF3-Pyridine (Substrate) No_Rxn No Oxidation (Blocked) CF3_Py->No_Rxn C-F Bond Strength (>110 kcal/mol)

Figure 1: Comparative metabolic fate. The methyl group undergoes rapid oxidation cascade, while the trifluoromethyl group effectively blocks this pathway.

Comparative Performance Data

The following data illustrates the physicochemical and metabolic shifts observed when switching from a Methyl to a Trifluoromethyl group on a representative scaffold (2-Chloro-5-substituted pyridine).

ParameterMethyl Pyridine (

)
Trifluoromethyl Pyridine (

)
Impact Analysis
Bond Dissociation Energy

kJ/mol (

)

kJ/mol (

)
Primary driver of stability.

is inert to CYP450.
Lipophilicity (

)


+0.5 increase.

is highly lipophilic, potentially increasing protein binding.
Basicity (

of Py N)


-2.0 decrease. Strong electron withdrawal reduces N-basicity, affecting solubility and hERG binding.
Metabolic Stability (

)
Low (

min)
High (

min)
Significant improvement. Blocks the primary clearance pathway.
Intrinsic Clearance (

)
High (

)
Low (

)
Moves compound from "High Clearance" to "Low Clearance" category.

Data Sources: Aggregated from standard medicinal chemistry bioisostere tables and specific comparisons of 2-chloro-5-methylpyridine vs. 2-chloro-5-(trifluoromethyl)pyridine [1, 3].

Experimental Protocol: Microsomal Stability Assay

To validate the stability improvement in your own series, use the following self-validating protocol. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes.[3]

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS).

Workflow
  • Preparation: Prepare a

    
     solution of the test compound (Methyl vs. CF3 analog) in buffer (final DMSO 
    
    
    
    ).
  • Pre-incubation: Mix microsomes (

    
     mg/mL final) with buffer and test compound. Pre-warm to 
    
    
    
    for 5 minutes.
  • Initiation: Add NADPH to start the reaction (

    
    ).[3]
    
  • Sampling: At

    
     minutes, remove 
    
    
    
    aliquots.
  • Quenching: Immediately dispense aliquot into

    
     ice-cold Quench Solution to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor the parent ion peak area ratio relative to Internal Standard.

Calculation (Self-Validation)

Plot


 vs. time. The slope of the linear regression is 

.




Validation Criteria:

  • Positive Control: Verapamil or Propranolol must show high clearance (

    
     min).
    
  • Negative Control: Warfarin or Atenolol must show stability (

    
     remaining at 60 min).
    
  • Linearity:

    
     of the decay curve should be 
    
    
    
    .

Strategic Decision Guide

When should you deploy the Trifluoromethyl switch? Use this logic flow to balance stability against physicochemical penalties.

DecisionTree Start Metabolic Liability Identified (Methyl Oxidation) CheckLogP Check Current LogP Start->CheckLogP CheckPka Check Pyridine Role CheckLogP->CheckPka LogP < 3.0 (Room to grow) Decision_Cyano Use Cyano (CN) Group (Lower Lipophilicity) CheckLogP->Decision_Cyano LogP > 4.0 (Too Lipophilic) Decision_CF3 Deploy CF3 Group (Best for Stability) CheckPka->Decision_CF3 Pyridine N is NOT critical for binding Decision_Difluoro Use CHF2 Group (Compromise: H-bond donor) CheckPka->Decision_Difluoro Need H-bond donor or lower lipophilicity

Figure 2: Decision matrix for substituting methyl groups. The CF3 group is the gold standard for stability but requires monitoring of LogP and pKa.

References

  • BenchChem. (2025).[1][4] The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from

  • Meanwell, N. A. (2018).[5] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Diana, G. D., et al. (1995). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism.[6] Journal of Medicinal Chemistry, 38(8), 1355-1371. Retrieved from

  • Obach, R. S. (1999).[7] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

Sources

A Comparative Crystallographic Guide to Substituted Pyridines: Unveiling the Structural Landscape of 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. It dictates not only its physical properties but also its interactions with biological targets. X-ray crystallography remains the gold standard for elucidating these intricate solid-state architectures. This guide delves into the structural nuances of substituted pyridines, with a specific focus on the promising but structurally uncharacterized molecule, 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine.

Due to the current absence of a publicly available crystal structure for our target molecule, this guide adopts a comparative analytical approach. By examining the experimentally determined crystal structures of closely related pyridine derivatives, we can gain valuable insights into the likely intermolecular interactions and crystal packing motifs that govern the solid-state form of this compound. This predictive analysis, grounded in established crystallographic data, provides a robust framework for future experimental investigations.

The Building Blocks: A Crystallographic Comparison of Analogs

To construct a hypothetical model of the crystal structure of this compound, we will dissect the influence of its key functional groups by examining the known crystal structures of simpler, related molecules. The primary interactions we anticipate are halogen bonding from the iodine atom, hydrogen bonding involving the pyridine nitrogen and methoxy group, and potential π-π stacking of the aromatic rings.

The Influence of the Iodo Substituent

The iodine atom is a strong halogen bond donor, an interaction that can significantly direct crystal packing. Examining the crystal structure of 4-iodopyridine provides a fundamental understanding of this effect.

Compound CSD Refcode Space Group Key Intermolecular Interactions
4-IodopyridineYIVJICP2₁/cStrong N···I halogen bonds
The Role of the Methoxy Group

The methoxy group can act as a hydrogen bond acceptor and its orientation relative to the pyridine ring can influence overall molecular conformation and packing.

Compound CSD Refcode Space Group Key Intermolecular Interactions
2-MethoxypyridineNot Available-Potential for C-H···O hydrogen bonds
3-MethoxypyridineNot Available-Potential for C-H···O hydrogen bonds
The Impact of the Trifluoromethyl Group

The trifluoromethyl group is a bulky and strongly electron-withdrawing substituent that can participate in weak hydrogen bonds and influence the electrostatic potential of the pyridine ring.

Compound CSD Refcode Space Group Key Intermolecular Interactions
4-(Trifluoromethyl)pyridineNot Available-Potential for C-H···F hydrogen bonds

A visual representation of the structural relationships between our target molecule and its key fragments is presented below.

G Target This compound Iodo 4-Iodopyridine Target->Iodo Iodo substituent Methoxy 2-Methoxypyridine Target->Methoxy Methoxy substituent CF3 4-(Trifluoromethyl)pyridine Target->CF3 Trifluoromethyl substituent

Caption: Structural relationship between the target molecule and its key analogs.

Experimental Workflow: From Crystal to Structure

Obtaining a high-quality single crystal is the crucial first step in X-ray crystallography.[1] The following is a generalized, yet comprehensive, protocol for determining the crystal structure of a novel compound like this compound.

Step 1: Crystal Growth

The initial and often most challenging step is growing diffraction-quality single crystals. A variety of techniques should be explored:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.

Step 2: Crystal Mounting and Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed on the diffractometer.[2] Data collection involves irradiating the crystal with X-rays and recording the diffraction pattern.

G cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement CrystalGrowth Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting Diffractometer X-ray Diffraction Mounting->Diffractometer DataProcessing Data Integration & Scaling Diffractometer->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation & CIF Generation Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step 3: Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the atomic positions and thermal parameters. The final step is to validate the structure and generate a Crystallographic Information File (CIF).

Predicted Structural Features of this compound

Based on the analysis of its structural analogs, we can predict the following key features for the crystal structure of this compound:

  • Dominant Halogen Bonding: The iodine atom at the 2-position is expected to be a potent halogen bond donor, likely forming strong interactions with the nitrogen atom of an adjacent pyridine ring (I···N). This is a well-established and robust interaction in halopyridines.

  • Influence of the Methoxy Group: The 5-methoxy group will likely influence the local packing. It may participate in weak C-H···O hydrogen bonds with neighboring molecules. Its orientation (either in the plane of the pyridine ring or out of the plane) will be a key conformational feature.

  • Role of the Trifluoromethyl Group: The bulky trifluoromethyl group at the 4-position will sterically influence the crystal packing. It may also engage in weak C-H···F interactions. Its strong electron-withdrawing nature will modulate the electrostatic potential of the pyridine ring, potentially influencing the strength of the I···N halogen bond.

  • Potential for π-π Stacking: The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, could promote offset π-π stacking interactions between parallel pyridine rings.

Conclusion and Future Outlook

While a definitive crystal structure for this compound is not yet available, a comparative analysis of its structural fragments provides a strong foundation for predicting its solid-state architecture. The interplay between the strong halogen bonding of the iodine, the steric and electronic effects of the trifluoromethyl group, and the conformational flexibility of the methoxy group will undoubtedly lead to a complex and interesting crystal packing.

The experimental determination of this crystal structure is a critical next step. The resulting data will not only validate the predictions made in this guide but will also provide invaluable information for understanding its physicochemical properties and for guiding its application in drug discovery and materials science. This guide serves as both a testament to the predictive power of crystallographic databases and a call to action for the experimental elucidation of this promising molecule's structure.

References

  • University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs. Available from: [Link]

  • Carleton College. Single-crystal X-ray Diffraction - SERC. Available from: [Link]

  • Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. 2026. Available from: [Link]

  • ResearchGate. Crystal structure of pyridines 5 b‐e viewed along two different axes. Available from: [Link]

  • RSC Publishing. Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm. Available from: [Link]

  • ACS Publications. The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory | Journal of Chemical Education. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

  • ACS Publications. Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals | Crystal Growth & Design. Available from: [Link]

  • MDPI. New Co-Crystals/Salts of Gallic Acid and Substituted Pyridines: An Effect of Ortho-Substituents on the Formation of an Acid–Pyridine Heterosynthon. 2022. Available from: [Link]

  • Cambridge Crystallographic Data Centre. The Largest Curated Crystal Structure Database. Available from: [Link]

  • Crystallography Open Database. Search results. Available from: [Link]

  • Cambridge Crystallographic Data Centre. Access Structures. Available from: [Link]

Sources

A Comparative Guide to the Reactivity of 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Substituted pyridines are ubiquitous scaffolds in pharmaceuticals and functional materials, and their reactivity is of paramount importance. This guide provides an in-depth comparative analysis of the reactivity profile of 2-iodo-5-methoxy-4-(trifluoromethyl)pyridine and its positional isomers. By examining the electronic and steric influences of the substituents, we aim to provide a predictive framework for their behavior in common and indispensable synthetic transformations.

Introduction to the Isomeric System

The pyridine core, being electron-deficient, presents a unique electronic landscape for chemical reactions. The reactivity of a substituted pyridine is profoundly influenced by the nature and position of its substituents. In this guide, we focus on the following isomeric iodopyridines:

  • This compound (Isomer A)

  • 3-Iodo-5-methoxy-4-(trifluoromethyl)pyridine (Isomer B)

  • 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridine (Isomer C)

The interplay between the electron-donating methoxy group (-OMe), the strongly electron-withdrawing trifluoromethyl group (-CF₃), and the versatile iodo group (-I) at different positions on the pyridine ring leads to distinct reactivity profiles. Understanding these differences is crucial for strategic bond disconnections and the design of efficient synthetic routes.

Theoretical Framework: Electronic and Steric Effects

The reactivity of these isomers is governed by a combination of electronic and steric factors.

  • Electronic Effects : The trifluoromethyl group is a potent electron-withdrawing group, both through induction (-I) and resonance (-M), deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to it. The methoxy group, conversely, is electron-donating through resonance (+M) and slightly withdrawing through induction (-I). The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a π-deficient system.

  • Steric Effects : The position of the iodo group relative to the other substituents and the ring nitrogen can significantly impact the accessibility of the reaction center to catalysts and reagents. Substituents at the 2- and 6-positions (ortho to the nitrogen) can exert significant steric hindrance.[1][2]

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. The reactivity of our isomeric iodopyridines in these transformations is primarily dictated by the ease of oxidative addition of the C-I bond to the palladium(0) catalyst. The general reactivity trend for halogens in such reactions is I > Br > Cl > F.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4][5]

Suzuki_Miyaura_Cycle

Predicted Reactivity Order: C > A > B

IsomerStructurePredicted ReactivityRationale
A This compoundModerateThe iodo group is at the electron-deficient 2-position, ortho to the nitrogen, which favors oxidative addition. However, steric hindrance from the adjacent nitrogen and the potential for catalyst inhibition by the pyridine nitrogen may slightly temper reactivity compared to Isomer C.
B 3-Iodo-5-methoxy-4-(trifluoromethyl)pyridineLowThe iodo group at the 3-position is in a more electron-rich environment compared to the 2- and 4-positions, making oxidative addition less favorable. This isomer is expected to be the least reactive in Suzuki-Miyaura coupling.
C 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridineHighThe iodo group is at the highly electron-deficient 4-position, para to the nitrogen. This position is electronically activated for oxidative addition and is sterically accessible, making this isomer the most reactive.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7]

Sonogashira_Workflow

Predicted Reactivity Order: C > A > B

The rationale for the predicted reactivity in Sonogashira coupling mirrors that of the Suzuki-Miyaura reaction, as the rate-determining step is also the oxidative addition of the C-I bond to the palladium catalyst.

IsomerStructurePredicted ReactivityRationale
A This compoundModerateThe 2-position is electronically favorable for oxidative addition. Steric hindrance from the pyridine nitrogen might necessitate slightly more forcing conditions compared to Isomer C.
B 3-Iodo-5-methoxy-4-(trifluoromethyl)pyridineLowThe 3-position is the least electronically activated towards oxidative addition, predicting the slowest reaction rate among the three isomers.
C 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridineHighThe 4-position is highly activated due to its para relationship with the ring nitrogen, making it the most susceptible to oxidative addition and thus the most reactive isomer.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[8][9]

Predicted Reactivity Order: C > A > B

The reactivity trend in Buchwald-Hartwig amination is also expected to follow the ease of oxidative addition.

IsomerStructurePredicted ReactivityRationale
A This compoundModerateThe electronic activation at the 2-position facilitates the initial oxidative addition. However, the proximity of the nitrogen atom could lead to catalyst inhibition or steric hindrance with bulky amines or phosphine ligands.
B 3-Iodo-5-methoxy-4-(trifluoromethyl)pyridineLowThe C-I bond at the 3-position is the least polarized and sterically unhindered, but the lack of electronic activation makes it the least reactive substrate for oxidative addition.
C 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridineHighThe C-I bond at the 4-position is highly activated towards oxidative addition, and the position is sterically accessible, making it the most reactive isomer for Buchwald-Hartwig amination.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[10] The presence of a strong electron-withdrawing group, such as -CF₃, further activates the ring for SNAr.

SNAr_Mechanism

Predicted Reactivity Order: A > C > B

IsomerStructurePredicted ReactivityRationale
A This compoundHighThe iodo group is at the 2-position, which is ortho to the ring nitrogen and para to the strongly electron-withdrawing -CF₃ group. This combination provides excellent activation for SNAr.
B 3-Iodo-5-methoxy-4-(trifluoromethyl)pyridineVery LowThe iodo group is at the 3-position. The negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen, making this isomer significantly less reactive towards SNAr.
C 4-Iodo-2-methoxy-5-(trifluoromethyl)pyridineModerateThe iodo group is at the 4-position, which is para to the ring nitrogen and ortho to the electron-withdrawing -CF₃ group, activating it for SNAr. However, the adjacent electron-donating methoxy group at the 2-position may slightly reduce the electrophilicity of the 4-position compared to Isomer A.

Experimental Protocols

The following are representative, detailed protocols for the cross-coupling and SNAr reactions discussed. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry Schlenk tube, add the iodopyridine isomer (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (3-5 mol%) or a combination of Pd₂(dba)₃ (1-2 mol%) and a phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O or toluene/H₂O, in a 4:1 to 10:1 ratio).

  • Stir the reaction mixture at an elevated temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[11][12]

General Protocol for Sonogashira Coupling
  • To a dry Schlenk tube, add the iodopyridine isomer (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous amine base, which can also serve as the solvent (e.g., triethylamine or diisopropylamine), followed by any co-solvent (e.g., THF or DMF).

  • Add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water or saturated aqueous NH₄Cl solution.

  • Dry the organic layer, concentrate, and purify by column chromatography.[7][13]

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the iodopyridine isomer (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the amine (1.1-1.5 equiv) and an anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture with stirring (typically 80-120 °C) for the required time.

  • After cooling, quench the reaction with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the residue by column chromatography.[9][14]

Conclusion

The reactivity of this compound and its isomers is a nuanced interplay of electronic and steric effects. For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig), the predicted order of reactivity is Isomer C > Isomer A > Isomer B , primarily driven by the electronic activation of the C-I bond at the 4-position. Conversely, for nucleophilic aromatic substitution, the predicted reactivity is Isomer A > Isomer C > Isomer B , where the synergistic activation by the ring nitrogen and the para-trifluoromethyl group in Isomer A is expected to dominate. This guide provides a robust framework for anticipating the reactivity of these valuable building blocks, enabling more strategic and efficient synthetic planning.

References

  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC. (n.d.).
  • Effect of Substituents On Basicity of Pyridine | PDF - Scribd. (n.d.).
  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions - Benchchem. (n.d.).
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020, February 5).
  • DFT analysis of substituent effects on electron-donating efficacy of pyridine - ResearchGate. (2025, August 6).
  • Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.).
  • From classical adducts to frustrated Lewis pairs: steric effects in the interactions of pyridines and B(C6F5)3 - PubMed. (2009, November 2).
  • Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine - Benchchem. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Assessing the Steric Hindrance of Various Substituted Pyridines: A Comparative Guide - Benchchem. (n.d.).
  • A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4- iodopyridine, and its Reactivity To. (n.d.).
  • Push or Pull for a Better Selectivity? A Study on the Electronic Effects of Substituents of the Pyridine Ring on the Enantiomeric Recognition of Chiral Pyridino-18-Crown-6 Ethers - MDPI. (2020, October 30).
  • Heterocyclic polyfluoro-compounds. Part XII. Synthesis and some reactions of 2,3,5,6-tetrafluoro-4-iodopyridine - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.).
  • Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines | Journal of the American Chemical Society. (n.d.).
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4).
  • A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. (2022, August 5).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Exp 4 - Suzuki Coupling Reaction | PDF - Scribd. (n.d.).
  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (2025, March 21).
  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - J-Stage. (n.d.).
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007, February 17).
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato - NSF PAR. (2021, February 1).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.).
  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.).
  • Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019, August 4).
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors - ChemRxiv. (n.d.).
  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. (n.d.).
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (n.d.).
  • What is 2-Iodo-5-trifluoromethylpyridine and how is it used in organic synthesis? - FAQ. (2024, June 17).

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Safety Operating Guide

2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Iodo-5-methoxy-4-(trifluoromethyl)pyridine Proper Disposal Procedures

Executive Summary: Operational Classification

This compound is a specialized halogenated heterocyclic building block.[1] For disposal and safety logistics, it must be classified as a Halogenated Organic Solid (Toxic) .

Effective disposal requires strict adherence to protocols that mitigate three primary risks:

  • Hydrofluoric Acid (HF) Generation: Upon incineration, the trifluoromethyl (-CF3) group releases HF, requiring scrubbed incineration facilities.

  • Iodine Release: The iodine substituent can sublime or form corrosive HI/I₂ gas during thermal destruction.

  • Pyridine Toxicity: The heterocyclic core presents potential neurotoxic and hepatotoxic hazards, necessitating "P-List" or "U-List" equivalent handling even if not explicitly listed.

Chemical Hazard Analysis & Waste Characterization

Before initiating disposal, the waste generator must understand the molecular components driving the safety requirements.

ComponentFunctional GroupDisposal HazardOperational Implication
Core Structure Pyridine RingToxicity / MalodorMust be sealed in airtight containers to prevent fugitive emissions.[2]
Halogen 1 Trifluoromethyl (-CF3)HF precursorMANDATORY: Segregate into "Halogenated Waste" stream. Never mix with non-halogenated solvents.
Halogen 2 Iodine (-I)Corrosive gas precursorHigh-temperature incineration required; incompatible with standard fuel blending.
Substituent Methoxy (-OCH3)Flammability (minor)Contributes to organic load; standard organic precautions apply.

Physical State: Solid (Standard for this molecular weight class). Reactivity: Incompatible with strong oxidizing agents and strong acids.[3][4]

Step-by-Step Disposal Protocol

Phase A: Segregation & Containerization
  • Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers with screw-top lids.

    • Why? HDPE is resistant to potential HF traces and general organic solvents. Avoid metal containers which can corrode if trace moisture hydrolyzes the iodine/fluorine bonds.

  • Segregation Rule: This compound MUST go into the Halogenated Waste stream.

    • Critical Error Prevention: Do not place in "General Organic" or "Non-Halogenated" bins. The presence of Fluorine and Iodine makes the entire container unsuitable for standard fuel blending, significantly increasing disposal costs and safety risks if mislabeled.

Phase B: Labeling Requirements

The label must be durable and explicitly state the chemical name and hazards. Do not use abbreviations.

  • Chemical Name: this compound[1]

  • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Constituents: >95% this compound (if pure waste).

Phase C: Solid Waste vs. Solution Waste

Scenario 1: Pure Solid Waste (Expired/Excess Reagent)

  • Keep in original vial if possible.

  • Place the vial inside a larger, clear sealable bag (secondary containment).

  • Deposit into the Solid Hazardous Waste drum designated for "Toxic Organics."

Scenario 2: Solution Waste (Reaction Mixtures)

  • If dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture is now Halogenated Waste .

  • Pour into the "Halogenated Solvent Waste" carboy.

  • Log the addition: Record the approximate mass of the pyridine derivative added to the carboy on the waste log sheet. This is vital for the disposal facility to adjust incineration parameters.

Waste Stream Decision Logic

The following workflow illustrates the critical decision points for researchers handling this compound.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Contaminated Solids) StateCheck->Solid Liquid Solution/Reaction Mixture StateCheck->Liquid SolidAction Pack in HDPE/Glass Jar. Label: 'Toxic Solid Organic'. Solid->SolidAction SolventCheck Is Solvent Halogenated? Liquid->SolventCheck FinalStream DISPOSAL STREAM: Halogenated Organic Waste (Requires Scrubbed Incineration) SolidAction->FinalStream YesHalo Yes (e.g., DCM, Chloroform) SolventCheck->YesHalo Mixture remains Halogenated NoHalo No (e.g., MeOH, Acetone) SolventCheck->NoHalo Mixture BECOMES Halogenated YesHalo->FinalStream NoHalo->FinalStream

Figure 1: Waste stream segregation logic ensuring all forms of the compound are routed to halogen-compatible incineration.

Spill Response & Decontamination

In the event of a spill, immediate containment is necessary to prevent aerosolization of the toxic solid.[5]

Minor Spill (< 5 grams)
  • PPE: Nitrile gloves (double gloved), safety goggles, lab coat, and N95 dust mask (or fume hood sash down).

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup:

    • Scoop up the material and the paper towel.

    • Wipe the area with a solvent (Acetone or Ethanol) to solubilize residues.

    • Verification: A UV lamp can sometimes detect pyridine residues (fluorescence check), though not guaranteed for this specific derivative.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

Major Spill (> 5 grams or outside fume hood)
  • Evacuate: Clear the immediate area.

  • Alert: Contact EHS immediately.

  • Do Not Attempt Cleanup without respiratory protection (P100 or PAPR) due to potential iodine/fluorine dust toxicity.

Emergency Procedures

IncidentImmediate Action
Skin Contact Wash with soap and water for 15 minutes.[4] Do not use organic solvents (enhances absorption).
Eye Contact Rinse immediately at eyewash station for 15 minutes.[4] Seek medical attention.
Inhalation Move to fresh air.[3][4][5][6][7] If breathing is difficult, provide oxygen (trained personnel only).

References

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Iodo-5-(trifluoromethyl)pyridine. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Iodo-5-trifluoromethyl-pyridine. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Incineration Processes and Environmental Releases. Retrieved from

  • BenchChem. (2025). Essential Procedures for the Safe Disposal of Fluorinated Pyridines. Retrieved from

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